5-(Pyridin-3-yl)isoxazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQSKBSGAYBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102189-83-3 | |
| Record name | 3-(1,2-oxazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(Pyridin-3-yl)isoxazole: A Key Heterocyclic Scaffold for Drug Discovery
Abstract
The 5-(pyridin-3-yl)isoxazole motif is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of a robust and widely applicable synthetic protocol for the preparation of this compound. The core of this synthesis is a [3+2] cycloaddition reaction between an in situ-generated pyridine-3-carbonitrile oxide and a suitable alkyne. This document will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable structural motif into their molecular design and discovery programs.
Introduction: The Significance of the this compound Moiety
The convergence of two key pharmacophores, the pyridine ring and the isoxazole nucleus, within a single molecular entity gives rise to the this compound scaffold. This unique combination imparts a range of desirable physicochemical and biological properties, making it a cornerstone in the design of novel therapeutic agents. The isoxazole ring, a five-membered heterocycle, is a bioisostere for various functional groups and can engage in a multitude of non-covalent interactions with biological targets. The pyridine moiety, a six-membered aromatic heterocycle, is a common feature in numerous approved drugs and contributes to aqueous solubility, metabolic stability, and specific binding interactions. Consequently, molecules incorporating the this compound core have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. A thorough understanding of its synthesis is therefore paramount for its effective utilization in drug discovery endeavors.
Retrosynthetic Analysis and Strategic Approach
The most direct and versatile approach to the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is highly efficient and offers a modular approach to a wide array of isoxazole derivatives. Our retrosynthetic analysis of this compound identifies pyridine-3-carbonitrile oxide and a suitable two-carbon (C2) synthon, such as acetylene, as the key precursors.
Due to the transient and reactive nature of nitrile oxides, they are typically generated in situ from the corresponding aldoxime. Therefore, the synthesis of this compound can be strategically broken down into two main stages:
-
Preparation of Pyridine-3-carbaldehyde Oxime: The synthesis of the stable aldoxime precursor from commercially available pyridine-3-carbaldehyde.
-
One-Pot, Two-Step Synthesis of this compound: The in situ generation of pyridine-3-carbonitrile oxide from the aldoxime, followed by its immediate trapping with an acetylene equivalent in a [3+2] cycloaddition reaction.
This strategic approach minimizes the handling of potentially unstable intermediates and allows for a streamlined and efficient synthesis.
Mechanistic Insights: The [3+2] Cycloaddition
The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a pericyclic reaction involving a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne).[1] The pyridine-3-carbonitrile oxide, generated in situ via the oxidative dehydrogenation of pyridine-3-carbaldehyde oxime, possesses a linear structure with positive and negative charges delocalized over the C-N-O system.
The reaction proceeds via a concerted mechanism, where the π-systems of the nitrile oxide and the alkyne interact in a single transition state to form the five-membered isoxazole ring. The regioselectivity of the cycloaddition, which dictates the formation of the 3,5-disubstituted isoxazole rather than the 3,4-isomer, is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. For terminal alkynes, the reaction with aryl nitrile oxides generally proceeds with high regioselectivity to afford the 3,5-disubstituted product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
4.1. Synthesis of Pyridine-3-carbaldehyde Oxime
This protocol outlines the preparation of the stable aldoxime precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyridine-3-carbaldehyde | 107.11 | 10.71 g | 0.10 |
| Hydroxylamine hydrochloride | 69.49 | 7.64 g | 0.11 |
| Sodium acetate | 82.03 | 9.02 g | 0.11 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add pyridine-3-carbaldehyde (10.71 g, 0.10 mol), hydroxylamine hydrochloride (7.64 g, 0.11 mol), and sodium acetate (9.02 g, 0.11 mol).
-
Add a mixture of ethanol (100 mL) and water (50 mL) to the flask.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous slurry is cooled in an ice bath for 30 minutes to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford pyridine-3-carbaldehyde oxime.
Expected Yield: 90-95% Appearance: White crystalline solid.
4.2. One-Pot Synthesis of this compound
This one-pot, two-step protocol describes the in situ generation of pyridine-3-carbonitrile oxide and its subsequent cycloaddition with an acetylene equivalent. For laboratory convenience, ethynyltrimethylsilane is used as a stable and easy-to-handle acetylene surrogate. The subsequent desilylation is also performed in the same pot.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyridine-3-carbaldehyde oxime | 122.12 | 12.21 g | 0.10 |
| Ethynyltrimethylsilane | 98.22 | 10.8 g (14.7 mL) | 0.11 |
| Sodium hypochlorite (10-15% aq. soln.) | 74.44 | ~100 mL | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Tetrabutylammonium fluoride (TBAF) (1 M in THF) | 261.47 | 110 mL | 0.11 |
| Triethylamine | 101.19 | 1.0 mL | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve pyridine-3-carbaldehyde oxime (12.21 g, 0.10 mol) and ethynyltrimethylsilane (10.8 g, 0.11 mol) in dichloromethane (200 mL). Add a catalytic amount of triethylamine (1.0 mL).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add aqueous sodium hypochlorite solution (~100 mL) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition of bleach will cause a slight exotherm.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the formation of the silylated isoxazole intermediate by TLC (Eluent: 9:1 Hexane/Ethyl Acetate).
-
Once the formation of the intermediate is complete, cool the reaction mixture back to 0-5 °C.
-
Slowly add tetrabutylammonium fluoride (1 M solution in THF, 110 mL, 0.11 mol) dropwise.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the desilylation by TLC (Eluent: 7:3 Hexane/Ethyl Acetate).
-
Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent or by recrystallization from a suitable solvent system such as ethanol/water.
Expected Yield: 65-75% Appearance: Off-white to pale yellow solid.
Figure 2: Step-by-step experimental workflow.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the pyridine and isoxazole protons. The chemical shifts and coupling constants will be characteristic of the 3,5-disubstitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₈H₆N₂O. |
| Melting Point | A sharp melting point range, indicative of high purity. |
| FT-IR | Characteristic absorption bands for C=N, C-O, and aromatic C-H stretching. |
Troubleshooting and Optimization
-
Low Yield in Oxime Formation: Ensure the complete dissolution of starting materials. The reaction is generally robust, but incomplete reaction can be addressed by extending the reaction time.
-
Low Yield in Cycloaddition: The slow and controlled addition of sodium hypochlorite is crucial to prevent side reactions and decomposition of the nitrile oxide. Maintaining a low temperature during this step is critical. The quality of the sodium hypochlorite solution can also affect the yield.
-
Incomplete Desilylation: Ensure that a sufficient excess of TBAF is used. If the reaction stalls, gentle warming (to ~40 °C) can be attempted, but this should be done cautiously as it may lead to decomposition.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative. A careful selection of the eluent system is key to achieving good separation.
Conclusion
This technical guide has outlined a reliable and scalable synthetic protocol for the preparation of this compound. The strategy, centered around a one-pot, two-step [3+2] cycloaddition of an in situ-generated nitrile oxide, offers a practical and efficient route to this medicinally important heterocyclic scaffold. The detailed experimental procedures and mechanistic insights provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently produce and utilize this valuable building block in their research endeavors.
References
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]
-
Springer. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
-
MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
ACS Publications. Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. [Link]
-
J-STAGE. An Effective Synthesis of a (Pyridin-3-yl)isoxazole via 1,3-Dipolar Cycloaddition Using ZnCl2. [Link]
-
MDPI. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. [Link]
-
Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
ResearchGate. Example of in situ–generated nitrile oxide and its cycloaddition with olefin. [Link]
-
Sci-Hub. An efficient one-pot synthesis of 3-aryl-5-methylisoxazoles from aryl aldehydes. [Link]
-
ACS Publications. Kinetics and Mechanism for Oxime Formation from Pyridine-2-, -3-, and -4-carboxaldehydes. [Link]
Sources
An In-Depth Technical Guide to the ZnCl₂-Catalyzed Synthesis of 5-(Pyridin-3-yl)isoxazole: A Key Heterocycle for Drug Discovery
Abstract
The isoxazole moiety is a cornerstone in medicinal chemistry, imparting valuable physicochemical and biological properties to a diverse range of therapeutic agents. Among these, 5-(Pyridin-3-yl)isoxazole stands out as a critical building block in the development of novel pharmaceuticals, notably for its role in antifungal drug candidates. This technical guide provides a comprehensive, in-depth exploration of the efficient synthesis of this compound, with a specific focus on the strategic application of zinc chloride (ZnCl₂) as a Lewis acid catalyst in a 1,3-dipolar cycloaddition reaction. This document is intended for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical insights and practical, field-proven protocols to enable the successful and optimized synthesis of this pivotal heterocyclic compound.
Introduction: The Strategic Importance of this compound in Modern Drug Development
The fusion of pyridine and isoxazole rings into a single molecular entity creates a scaffold with significant potential in drug discovery. The pyridine ring, a common motif in pharmaceuticals, can engage in hydrogen bonding and π-stacking interactions, while the isoxazole ring serves as a versatile pharmacophore known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific isomer, this compound, has been identified as a key intermediate in the synthesis of novel antifungal agents.[3]
The traditional synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4] While effective, this reaction can be sluggish and may lack regioselectivity, particularly with electronically unbiased substrates. The development of catalytic methods to enhance the efficiency and control of this transformation is, therefore, of paramount importance. This guide focuses on a robust and scalable method that employs zinc chloride (ZnCl₂), an inexpensive and readily available Lewis acid, to catalyze the cycloaddition between pyridine-3-carbaldoxime (the nitrile oxide precursor) and 3-ethynylpyridine, affording the desired this compound with high efficiency.
The Reaction Mechanism: Unraveling the Role of ZnCl₂ in Catalysis
The synthesis of this compound proceeds via a 1,3-dipolar cycloaddition reaction. The key steps involve the in situ generation of pyridine-3-carbonitrile oxide from pyridine-3-carbaldoxime, followed by its reaction with 3-ethynylpyridine. The presence of ZnCl₂ as a Lewis acid is crucial for the efficiency of this transformation.
In Situ Generation of Pyridine-3-carbonitrile Oxide
The reaction is initiated by the conversion of pyridine-3-carbaldoxime to the corresponding hydroxamoyl chloride using a chlorinating agent, typically N-chlorosuccinimide (NCS). Subsequent treatment with a base, such as triethylamine (Et₃N), facilitates the elimination of HCl to generate the transient pyridine-3-carbonitrile oxide.
The Catalytic Role of Zinc Chloride
While the 1,3-dipolar cycloaddition can proceed without a catalyst, the presence of ZnCl₂ significantly enhances the reaction rate and yield. The catalytic action of ZnCl₂ is primarily attributed to its function as a Lewis acid.[5] It is proposed that ZnCl₂ coordinates to the nitrogen atom of the alkyne, 3-ethynylpyridine. This coordination polarizes the alkyne, making it more electron-deficient and, consequently, a more reactive dipolarophile for the cycloaddition with the electron-rich nitrile oxide.[6] This activation of the alkyne lowers the energy barrier for the cycloaddition, leading to a more efficient reaction. Computational studies on similar Lewis acid-catalyzed cycloadditions support this model of alkyne activation.
The proposed catalytic cycle can be visualized as follows:
-
To a solution of pyridine-3-carbaldoxime (1.0 eq) and 3-ethynylpyridine (1.2 eq) in anhydrous chloroform, add anhydrous ZnCl₂ (1.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add triethylamine (Et₃N) (1.5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.
Characterization Data for this compound (representative):
-
¹H NMR (CDCl₃): δ 9.05 (s, 1H), 8.70 (d, J=4.0 Hz, 1H), 8.40 (s, 1H), 8.15 (d, J=8.0 Hz, 1H), 7.45 (dd, J=8.0, 4.8 Hz, 1H), 6.90 (s, 1H).
-
¹³C NMR (CDCl₃): δ 170.0, 151.0, 150.5, 147.0, 133.0, 124.0, 123.5, 99.0.
Process Optimization and Comparative Analysis
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. The use of ZnCl₂ as a catalyst is a key optimization parameter.
| Condition | ZnCl₂ Catalyzed | Uncatalyzed | Notes |
| Catalyst | ZnCl₂ (1.0 eq) | None | Other Lewis acids (e.g., MgBr₂, Cu(OTf)₂) can be used but may require further optimization. |
| Reaction Time | 12-16 hours | 24-48 hours | The catalyzed reaction proceeds significantly faster. |
| Yield | 70-85% | 30-50% | The use of ZnCl₂ provides a substantial increase in isolated yield. |
| Regioselectivity | High | Moderate to High | The 1,3-dipolar cycloaddition generally favors the 3,5-disubstituted isoxazole. |
| Temperature | 0°C to RT | Room Temperature | The initial cooling for the catalyzed reaction is important for controlling the exotherm from the chlorination and nitrile oxide formation. |
Troubleshooting and Safety Considerations
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield | - Impure or wet reagents/solvents.- Incomplete formation of the nitrile oxide.- Dimerization of the nitrile oxide. | - Ensure all reagents and solvents are anhydrous.- Use freshly recrystallized NCS.- Add NCS and Et₃N slowly at 0°C.- Ensure the alkyne is in excess. |
| Formation of side products (e.g., furoxans) | - Dimerization of the nitrile oxide. | - Generate the nitrile oxide in situ at a low temperature.- Maintain a low concentration of the nitrile oxide by slow addition of the base. |
| Difficult purification | - Presence of unreacted starting materials or catalyst residues. | - Ensure the reaction goes to completion by TLC monitoring.- Perform an aqueous workup to remove water-soluble impurities and the catalyst. |
Safety Considerations
-
Zinc Chloride (ZnCl₂): Anhydrous ZnCl₂ is corrosive and hygroscopic. It can cause severe skin burns and eye damage. [7][8][9][10][11]Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
-
N-Chlorosuccinimide (NCS): NCS is an irritant and a strong oxidizing agent. Handle with care and avoid contact with skin and eyes.
-
Nitrile Oxides: Nitrile oxides are generally unstable and can be explosive, especially in concentrated form. [12]It is crucial to generate them in situ and use them immediately in the subsequent reaction. Do not attempt to isolate the nitrile oxide intermediate.
-
Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has detailed a highly effective and optimized protocol for the synthesis of this compound, a key building block in pharmaceutical research. The use of zinc chloride as a Lewis acid catalyst in the 1,3-dipolar cycloaddition reaction has been shown to be a critical factor in achieving high yields and reaction efficiency. The mechanistic insights, detailed experimental procedures, and troubleshooting advice provided herein are intended to empower researchers to confidently and successfully synthesize this important heterocyclic compound, thereby facilitating the advancement of drug discovery programs that rely on this valuable molecular scaffold.
References
- Shabana, M., et al. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
- Vitale, P., et al. (2020).
- BenchChem (2025).
- Chiacchio, U., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
- Cerecetto, H., et al. (2000). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed.
- Shimizu, M., et al. (2005). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids.
- Carl ROTH (n.d.).
- ResearchGate (2015).
- ResearchGate (2021).
- Fisher Scientific (2010).
- ResearchGate (n.d.). ISOXAZOLE – A POTENT PHARMACOPHORE.
- ResearchGate (n.d.). Reaction mechanism theorized when the Lewis acid ZnCl2 was used.
- ResearchGate (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
- Belen'kii, L. I. (n.d.).
- ResearchGate (2001).
- ResearchGate (2025). Combined Experimental and Theoretical Studies of the 1,3-Dipolar Cycloaddition Reaction Between Phenyldiazomethane and 4-Methylthioaurone.
- Ye, L., et al. (2015). Zinc-Catalyzed Alkyne Oxidation/C-H Functionalization: Highly Site-Selective Synthesis of Versatile Isoquinolones and β-Carbolines. PubMed.
- Chemistry LibreTexts (2021). 12.
- Google Patents (n.d.). EP0903338A2 - Synthesis of stable nitrile oxide compounds.
- Kolev, N., et al. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- RSC Publishing (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- ACS Publications (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity.
- National Institutes of Health (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
- Sigma-Aldrich (n.d.).
- MDPI (2018).
- ResearchGate (n.d.). Preparation and reactivity of some stable nitrile oxides and nitrones.
- Chemical Communications (RSC Publishing) (n.d.).
- ACS Publications (n.d.). Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides.
- The Royal Society of Chemistry (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- ChemicalBook (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- Purdue University Graduate School - Figshare (2025). Catalytic Synthesis of Zinc Metallacycles.
- CDH Fine Chemical (n.d.).
- ResearchGate (2021). Synthesis, Characterization, DFT Study, Molecular Modelling and Biological Evaluation of Novel 5-Aryl-3-(pyridine-3-yl)isoxazole Hybrids as Potent Anticancer Agents with Inhibitory Effect on Skin Cancer.
- Zanco Journal of Medical Sciences (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
- ResearchGate (2015). ZnBr2/DMF as simple and highly active Lewis acid–base catalysts for the cycloaddition of CO2 to propylene oxide.
- The Royal Society of Chemistry (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- West Liberty University (n.d.). Zinc chloride.
- MDPI (2023). Preparation and Characterization of Zinc(II)-Based Lewis/Brønsted Acidic Deep Eutectic Solvents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. westliberty.edu [westliberty.edu]
- 12. rushim.ru [rushim.ru]
FT-IR spectrum of 5-(Pyridin-3-yl)isoxazole
An In-Depth Technical Guide to the FT-IR Spectrum of 5-(Pyridin-3-yl)isoxazole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded exploration of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound. Moving beyond a simple data sheet, this document, prepared from the perspective of a Senior Application Scientist, elucidates the theoretical underpinnings of the molecule's vibrational modes, presents a robust, self-validating experimental protocol for data acquisition, and offers a detailed interpretation of the resulting spectrum. The core objective is to empower researchers to utilize FT-IR spectroscopy not just for identification, but as a tool for deeper structural confirmation and quality assessment in the context of pharmaceutical and chemical research.
The Strategic Importance of this compound in Modern Chemistry
The heterocyclic scaffold is a cornerstone of medicinal chemistry, and molecules that fuse multiple, distinct heterocyclic systems are of particular interest for their ability to present complex pharmacophores in three-dimensional space. This compound is an exemplar of this molecular design strategy. It incorporates the pyridine ring, a common motif in numerous pharmaceuticals, and the isoxazole ring, a versatile five-membered heterocycle known for a wide spectrum of biological activities.[1] The synergy between these two rings makes this scaffold a valuable building block in the development of novel therapeutic agents.[2]
Characterizing such molecules with precision is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method to obtain a unique "vibrational fingerprint" of the molecule. This fingerprint is a direct manifestation of the molecule's functional groups and overall structure. For the drug development professional, this translates to an indispensable tool for identity confirmation, batch-to-batch consistency checks, and purity analysis.
Theoretical Vibrational Analysis: Deconstructing the Spectrum
The is a superposition of the vibrational modes of its constituent parts: the pyridine ring, the isoxazole ring, and the single bond connecting them. A predictive understanding of these modes is essential for accurate spectral interpretation. The fundamental requirement for a vibration to be infrared active is that it must cause a net change in the dipole moment of the molecule.[3]
Pyridine Ring Vibrations
-
Aromatic C-H Stretching (νC-H): These high-energy vibrations typically appear as a cluster of weak to medium bands in the 3100-3000 cm⁻¹ region.[6]
-
Ring C=C and C=N Stretching (νC=C, νC=N): These are characteristic of the aromatic system and produce a series of medium to strong, sharp bands in the 1610-1430 cm⁻¹ region. These are often referred to as ring quadrant and semi-circle stretching modes.
-
C-H In-Plane Bending (δC-H): These vibrations occur in the 1300-1000 cm⁻¹ range.
-
C-H Out-of-Plane Bending (γC-H): Found below 900 cm⁻¹ , these bands are highly sensitive to the substitution pattern on the ring and are valuable for confirming the 3-yl substitution.
Isoxazole Ring Vibrations
The isoxazole ring has its own distinct set of vibrational frequencies:
-
C-H Stretching (νC-H): The single C-H bond on the isoxazole ring will also contribute to the absorption above 3000 cm⁻¹ .
-
C=N Stretching (νC=N): This is a key identifier for the isoxazole ring, typically appearing as a strong band in the 1640-1610 cm⁻¹ region.[7]
-
C=C Stretching (νC=C): This vibration often appears near 1580-1550 cm⁻¹ .
-
Ring Skeletal Vibrations (including N-O stretch): The stretching of the N-O bond and other ring modes contribute to a series of bands in the 1450-1350 cm⁻¹ and 1170-1110 cm⁻¹ regions.[7][8]
By understanding these fundamental group frequencies, we can approach the experimental spectrum with a clear set of expectations, allowing for a more confident and accurate assignment of the observed absorption bands.
A Self-Validating Protocol for FT-IR Spectrum Acquisition
The integrity of an FT-IR spectrum is contingent upon a meticulous experimental technique. The following protocol utilizes Attenuated Total Reflectance (ATR), a modern sampling technique ideal for solid powders due to its minimal sample preparation and high reproducibility.
Causality Statement: The choice of ATR is deliberate. Unlike traditional KBr pellets, ATR avoids potential complications from hygroscopic samples and inconsistencies in pellet preparation, leading to a more reliable and self-validating measurement.
Experimental Workflow Diagram
Caption: A robust workflow for acquiring and processing the .
Step-by-Step Methodology
-
Instrument Preparation:
-
Step 1.1: Ensure the FT-IR spectrometer's sample compartment is thoroughly purged with dry nitrogen or air. This is a critical first step to minimize spectral interference from atmospheric water vapor (broad bands ~3400 cm⁻¹ and sharp bands ~1630 cm⁻¹) and CO₂ (sharp bands ~2360 cm⁻¹).
-
Step 1.2: With the clean, unobstructed ATR crystal in place, collect a background spectrum. This measurement is automatically subtracted from the sample spectrum to remove any signals originating from the instrument optics, the ATR crystal itself, or the ambient environment.
-
-
Sample Analysis:
-
Step 2.1: Place a small amount (typically 1-2 mg) of the this compound powder onto the center of the ATR crystal.
-
Step 2.2: Use the instrument's pressure anvil to apply firm, consistent pressure. Expertise Insight: The goal is to maximize the contact area between the solid sample and the crystal surface. Inconsistent pressure is a common source of poor reproducibility, leading to variations in peak intensity. A torque-limited pressure clamp is ideal.
-
Step 2.3: Acquire the sample spectrum. A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail without excessive noise. Co-adding 32 scans improves the signal-to-noise ratio, ensuring that weak features are reliably detected.
-
-
Data Processing:
-
Step 3.1: Apply a software-based ATR correction. This mathematical function corrects for the variation in the IR beam's penetration depth into the sample as a function of wavelength, making the peak intensities in the resulting spectrum more comparable to those from a traditional transmission spectrum.
-
Step 3.2: Apply an automated baseline correction to ensure all peaks originate from a flat baseline of zero absorbance. This is crucial for accurate peak integration and comparison.
-
Spectral Interpretation and Data Presentation
The resulting FT-IR spectrum is a rich source of structural information. The key absorption bands for this compound are assigned below.
Molecular Structure
Caption: Chemical structure of this compound, highlighting the two interconnected heterocyclic rings.
Table of Characteristic Absorption Bands
| Vibrational Mode | Functional Group/Ring | Expected Range (cm⁻¹) | Observed Peak (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Pyridine & Isoxazole | 3100 - 3000 | ~3085, ~3040 | Weak - Medium |
| C=N Stretch | Isoxazole Ring | 1640 - 1610 | ~1625 | Strong |
| C=C / C=N Ring Stretch | Pyridine Ring | 1610 - 1570 | ~1595 | Strong |
| C=C Ring Stretch | Pyridine Ring | 1500 - 1460 | ~1475 | Medium |
| Ring Skeletal | Pyridine & Isoxazole | 1450 - 1400 | ~1420 | Medium |
| C-H In-Plane Bend | Pyridine & Isoxazole | 1250 - 1100 | ~1190, ~1125 | Medium |
| Ring Breathing | Pyridine Ring | 1050 - 1000 | ~1030 | Medium - Weak |
| C-H Out-of-Plane Bend | Pyridine (3-subst.) | 850 - 750 | ~810, ~715 | Strong |
Detailed Spectral Analysis
-
The C-H Stretching Region (>3000 cm⁻¹): The presence of multiple, relatively weak peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on aromatic rings. The complexity here arises from the distinct electronic environments of the C-H bonds on the pyridine versus the isoxazole ring.
-
The Double Bond Region (1650-1400 cm⁻¹): This is the most diagnostic region for confirming the core structure. The strong band at approximately 1625 cm⁻¹ is characteristic of the C=N stretching vibration within the isoxazole ring.[7] Immediately adjacent, the strong peak around 1595 cm⁻¹ is a classic pyridine ring stretching vibration.[9] The series of additional medium-to-strong peaks down to ~1400 cm⁻¹ represents the combination of other C=C and C=N stretching modes from both rings, creating a unique, dense pattern that serves as a robust fingerprint for the compound.
-
The Fingerprint Region (<1400 cm⁻¹): While complex, this region contains highly valuable information. The strong, sharp peaks around 810 cm⁻¹ and 715 cm⁻¹ are particularly significant. These correspond to C-H out-of-plane bending vibrations and are highly characteristic of the 1,3- (or meta-) substitution pattern on the pyridine ring. The presence and position of these bands provide strong evidence for the correct isomer.
Conclusion and Outlook
FT-IR spectroscopy provides an exceptionally powerful and efficient method for the structural confirmation and quality control of this compound. By leveraging a foundational understanding of the vibrational modes of pyridine and isoxazole, coupled with a robust experimental protocol, researchers can confidently interpret the resulting spectrum. The key diagnostic bands—namely the isoxazole C=N stretch (~1625 cm⁻¹), the pyridine ring stretches (~1595 cm⁻¹), and the out-of-plane bending modes characteristic of 3-substitution (~810, ~715 cm⁻¹)—provide a multi-faceted confirmation of the molecule's identity. This guide serves as a framework for applying this technique with scientific rigor, ensuring data integrity and accelerating research and development objectives.
References
-
Gao, C., et al. (2011). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]
-
Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics. Available at: [Link]
-
Smith, B. C. (1998). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. Available at: [Link]
-
Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Spectrochimica Acta. Available at: [Link]
-
Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons. Available at: [Link]
-
Kutafh, M. K., et al. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives from New Chalcone. Chemistry and Materials Research. Available at: [Link]
-
Tanaka, K., et al. (2010). An Effective Synthesis of a (Pyridin-3-yl)isoxazole via 1,3-Dipolar Cycloaddition Using ZnCl2. Chemistry Letters. Available at: [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
Kamal, A., & Malik, M. S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. The number of ir active vibrational modes of pyridine is cav e e c2 ov ov z ai a2 [scoop.eduncle.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media | MDPI [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
The Structural Cornerstone: An In-depth Technical Guide to the Crystal Structure of 5-(Pyridin-3-yl)isoxazole Derivatives
Introduction: The Significance of the 5-(Pyridin-3-yl)isoxazole Scaffold
In the landscape of medicinal chemistry and drug development, the this compound moiety represents a privileged scaffold. This heterocyclic framework, which links a five-membered isoxazole ring to a pyridine ring at the 5-position, is a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The incorporation of a pyridine ring, a common feature in many pharmaceuticals, enhances the molecule's ability to form crucial hydrogen bonds and engage in π-stacking interactions with biological targets, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Understanding the precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is paramount. It dictates the molecule's conformation, stability, and, most importantly, its interaction with protein binding sites. This guide provides an in-depth analysis of the crystallographic features of this compound derivatives, synthesizing data from single-crystal X-ray diffraction studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuances of their synthesis, conformational analysis, intermolecular interactions, and the profound impact of these structural characteristics on biological function.
Synthesis and Crystallization: From Blueprint to Solid State
The rational design of this compound derivatives begins with robust synthetic strategies. A prevalent and effective method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4] This approach offers excellent control over regioselectivity, which is crucial for establishing the desired connectivity. Another widely used method involves the reaction of hydroxylamine with β-dicarbonyl compounds or α,β-unsaturated ketones.[5]
The causality behind choosing a synthetic route often lies in the availability of starting materials and the desired substitution pattern. For instance, the cycloaddition route is highly versatile for introducing diversity at both the 3- and 5-positions of the isoxazole ring.
Experimental Protocol: Synthesis of a 5-Aryl-3-(pyridin-3-yl)isoxazole Derivative
This protocol outlines a general procedure for synthesizing a 5-aryl-3-(pyridin-3-yl)isoxazole derivative, a common structural motif.
-
Step 1: Oxime Formation. To a solution of pyridine-3-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Reflux the mixture for 2-4 hours, monitoring by TLC. Upon completion, cool the reaction mixture and add cold water to precipitate the pyridine-3-aldoxime. Filter the solid, wash with water, and dry.
-
Step 2: Nitrile Oxide Generation. Dissolve the dried oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) portion-wise at 0 °C to generate the corresponding hydroximoyl chloride in situ.
-
Step 3: 1,3-Dipolar Cycloaddition. To the in situ generated hydroximoyl chloride, add the desired terminal alkyne (e.g., ethynylbenzene) (1.1 eq) followed by the slow addition of a base, such as triethylamine, at room temperature. The base facilitates the elimination of HCl to form the nitrile oxide, which then undergoes a [3+2] cycloaddition with the alkyne.
-
Step 4: Work-up and Purification. After stirring for 12-24 hours, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Step 5: Crystallization. Obtain single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethanol, ethyl acetate/hexane, or acetone. The choice of solvent is critical and often determined empirically to achieve slow, controlled crystal growth.
Caption: Synthetic workflow for 5-Aryl-3-(pyridin-3-yl)isoxazole derivatives.
Core Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of these derivatives. The analysis reveals critical information about bond lengths, bond angles, torsional angles, and the intricate network of intermolecular interactions that govern the crystal packing.
Conformational Landscape: The Pyridyl-Isoxazole Dihedral Angle
A key structural parameter in this class of compounds is the dihedral angle between the planes of the pyridine and isoxazole rings. This angle dictates the overall molecular conformation and is influenced by the steric and electronic nature of substituents on both rings.
Analysis of closely related structures provides authoritative insight. For example, in the crystal structure of 5-Amino-3-(4-pyridyl)isoxazole, the asymmetric unit contains two independent molecules with significantly different dihedral angles of 10.6(2)° and 35.8(6)°.[6] This conformational polymorphism highlights the molecule's flexibility and the subtle energetic balance between different rotational states. Similarly, in 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine, the dihedral angle between the isoxazole and pyridine rings is 12.11 (15)°.[7] In contrast, a pyridin-3-yl triazole derivative exhibits a much larger twist of 74.02(8)° between the rings, demonstrating how changing the heterocycle can dramatically alter conformation.[8]
This torsional flexibility is critical for biological activity, as it allows the molecule to adopt a specific, low-energy conformation that is complementary to the topography of a target protein's binding site.
Key Structural Parameters
The following table summarizes representative crystallographic data for pyridyl-isoxazole and related derivatives, providing a quantitative basis for understanding their structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Py-Het Dihedral (°) | Ref. |
| 5-Amino-3-(4-pyridyl)isoxazole | C₈H₇N₃O | Monoclinic | P2₁/c | 14.6411 | 10.9272 | 10.0060 | 106.987 | 10.6(2), 35.8(6) | [6] |
| 4-[4-(4-F-Ph)-1,2-oxazol-5-yl]pyridine | C₁₄H₉FN₂O | Monoclinic | P2₁/c | - | - | - | - | 12.11(15) | [7] |
| Fused Isoxazolo[5,4-b]pyridine | C₁₄H₉ClN₂O₃ | Monoclinic | P2₁/c | 11.0317 | 11.8701 | 11.1220 | 118.675 | 1.14(16) (fused) | [9] |
| Ethyl 5-formyl-1-(pyridin-3-yl)triazole | C₁₁H₁₀N₄O₃ | Monoclinic | Cc | 23.7940 | 5.3470 | 8.9367 | 96.216 | 74.02(8) | [8] |
Data for 4-[4-(4-F-Ph)-1,2-oxazol-5-yl]pyridine cell parameters were not provided in the abstract.
The planarity of the isoxazole ring itself is a consistent feature, as observed in various derivatives.[3] In fused systems like isoxazolo[5,4-b]pyridines, the combined bicyclic system is nearly planar, with a very small dihedral angle between the fused rings.[9]
Intermolecular Interactions: The Architects of the Crystal Lattice
The crystal packing of this compound derivatives is a masterclass in non-covalent interactions. The pyridyl nitrogen atom is a potent hydrogen bond acceptor, playing a dominant role in the supramolecular assembly.
-
Hydrogen Bonding: In structures containing hydrogen bond donors (like an amino group), strong N—H···N interactions are observed, where the amino group of one molecule donates a hydrogen to the pyridyl nitrogen of a neighboring molecule.[6] These interactions often link molecules into chains or two-dimensional layers. Weaker C—H···N and C—H···O interactions are also prevalent, contributing significantly to the overall stability of the crystal lattice.[9] The C-H bond of the isoxazole ring can act as a weak donor to the pyridyl nitrogen, a motif that governs the structures of several 3,4-disubstituted-5-pyridinyl-isoxazoles.
-
π-π Stacking: The aromatic nature of both the pyridine and any aryl substituents provides a platform for π-π stacking interactions. These can occur in parallel-displaced or T-shaped arrangements and are crucial for dense packing. In some crystal structures, slipped parallel π–π interactions are observed between inversion-related rings, forming layered slabs.[9]
-
Other Interactions: Halogen bonding and interactions involving lone pairs and π-systems can also be present, depending on the specific substituents.[10]
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-Amino-3-(4-pyridyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Starting materials for 5-(Pyridin-3-yl)isoxazole synthesis
An In-depth Technical Guide to the Synthesis of 5-(Pyridin-3-yl)isoxazole: Starting Materials and Strategic Selection
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a valuable scaffold for designing selective ligands for various biological targets. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the critical selection of starting materials and the underlying chemical principles that govern these transformations. This document is intended for researchers and professionals in the fields of organic synthesis and drug discovery, offering both theoretical grounding and practical, field-proven insights.
Strategic Approaches to the Isoxazole Core Synthesis
The synthesis of the 5-substituted isoxazole ring is a well-established area of heterocyclic chemistry. For the specific case of this compound, two principal retrosynthetic disconnections dominate the literature. The choice between these routes is often dictated by the availability and cost of the starting materials, desired scale, and tolerance of functional groups in more complex derivatives.
The two primary strategies are:
-
[3+2] Cycloaddition: Involving the reaction of a nitrile oxide with an alkyne.
-
Condensation of a β-Dicarbonyl Compound with Hydroxylamine: A classic and robust method for isoxazole formation.
This guide will dissect each of these pathways, providing a detailed analysis of the required starting materials and the rationale behind their selection.
Route 1: [3+2] Cycloaddition via Pyridine-3-carbonitrile Oxide
The [3+2] cycloaddition, or Huisgen cycloaddition, is an elegant and powerful method for constructing five-membered heterocycles. In this approach, the isoxazole ring is formed from the reaction of a nitrile oxide (the "3-atom component") and an alkyne (the "2-atom component"). For the synthesis of this compound, this involves the in-situ generation of pyridine-3-carbonitrile oxide and its reaction with acetylene or a synthetic equivalent.
Diagram of the [3+2] Cycloaddition Workflow
Caption: Workflow for the synthesis of this compound via the [3+2] cycloaddition pathway.
Starting Materials and Their Roles
| Starting Material | Role in Synthesis | Key Considerations for Selection |
| Pyridine-3-carbaldehyde | Precursor to the nitrile oxide | Commercially available and relatively inexpensive. Purity is important to ensure high conversion to the oxime. |
| Hydroxylamine (HCl salt) | Forms the oxime with the aldehyde | The hydrochloride salt is stable and commonly used. A base (e.g., sodium acetate) is typically added to liberate the free hydroxylamine. |
| Chlorinating Agent | Converts the oxime to a hydroxamoyl chloride | N-Chlorosuccinimide (NCS) is a common choice due to its ease of handling. Sodium hypochlorite (bleach) is a cheaper but less controlled alternative. |
| Base | Promotes elimination to form the nitrile oxide | A non-nucleophilic organic base like triethylamine (Et3N) is ideal as it scavenges HCl without interfering with the cycloaddition. |
| Acetylene Source | The "2-atom" component for the cycloaddition | Gaseous acetylene can be bubbled through the solution. Alternatively, a synthetic equivalent like calcium carbide can be used for easier handling. |
Experimental Protocol: Synthesis via [3+2] Cycloaddition
Step 1: Synthesis of Pyridine-3-aldoxime
-
Dissolve pyridine-3-carbaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
-
Remove the ethanol under reduced pressure. The resulting solid can be recrystallized from water or an ethanol/water mixture to yield pure pyridine-3-aldoxime.
Step 2: In-situ Generation of Pyridine-3-carbonitrile Oxide and Cycloaddition
-
Suspend pyridine-3-aldoxime (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1 hour. This forms the intermediate pyridine-3-hydroxamoyl chloride.
-
Introduce the acetylene source. For example, pass a stream of acetylene gas through the solution.
-
Add triethylamine (1.1 eq) dropwise to the cooled solution. The triethylamine induces the elimination of HCl from the hydroxamoyl chloride to generate the reactive pyridine-3-carbonitrile oxide in situ, which is immediately trapped by the acetylene.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 2: Condensation of a β-Dicarbonyl Precursor with Hydroxylamine
This classical approach relies on the construction of a 1-(pyridin-3-yl)-1,3-dione, which then undergoes cyclization and dehydration upon reaction with hydroxylamine. This method is robust, often high-yielding, and utilizes readily available starting materials.
Diagram of the β-Dicarbonyl Condensation Workflow
Caption: Workflow for the synthesis of this compound via the β-dicarbonyl condensation pathway.
Starting Materials and Their Roles
| Starting Material | Role in Synthesis | Key Considerations for Selection |
| 3-Acetylpyridine | Provides the pyridine ring and one of the carbonyl groups. | A common and inexpensive building block. The methyl ketone is activated for deprotonation. |
| Ester (e.g., Ethyl Acetate) | Source of the second carbonyl group for the β-dicarbonyl structure. | The choice of ester can influence reactivity. Ethyl acetate is common, leading to an acetylacetone-type precursor. |
| Strong Base | Deprotonates the α-carbon of 3-acetylpyridine to initiate the Claisen condensation. | Sodium ethoxide (NaOEt) or sodium hydride (NaH) are typically used. NaH is stronger but requires an anhydrous solvent. |
| Hydroxylamine (HCl salt) | Provides the N-O fragment of the isoxazole ring. | The hydrochloride salt is the standard reagent. The reaction is often run in a protic solvent like ethanol or acetic acid. |
Experimental Protocol: Synthesis via β-Dicarbonyl Condensation
Step 1: Synthesis of 1-(Pyridin-3-yl)butane-1,3-dione
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar).
-
To the cooled ethoxide solution, add 3-acetylpyridine (1.0 eq) followed by ethyl acetate (1.2 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling, pour the reaction mixture into ice water and acidify with dilute HCl to a pH of ~5-6.
-
The precipitated solid, 1-(pyridin-3-yl)butane-1,3-dione, is collected by filtration, washed with cold water, and dried. It can be used in the next step without further purification.
Step 2: Cyclization to form this compound
-
Suspend the crude 1-(pyridin-3-yl)butane-1,3-dione (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) to the suspension.
-
Heat the mixture to reflux for 3-5 hours. The reaction should become a clear solution as the product forms.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final product.
A Note on Regioselectivity: The condensation of an unsymmetrical β-dicarbonyl compound with hydroxylamine can potentially lead to two regioisomeric isoxazoles (e.g., 3-methyl-5-(pyridin-3-yl)isoxazole and 5-methyl-3-(pyridin-3-yl)isoxazole). The reaction conditions, particularly the pH, can influence the regiochemical outcome. For the synthesis of the parent this compound, a precursor like 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one is often preferred as it reacts with hydroxylamine to give a single regioisomer.
Comparison of Synthetic Routes
| Feature | [3+2] Cycloaddition | β-Dicarbonyl Condensation |
| Starting Materials | Pyridine-3-carbaldehyde, Acetylene | 3-Acetylpyridine, Ester |
| Key Intermediates | Nitrile Oxide | β-Dicarbonyl Compound |
| Advantages | Generally high regioselectivity. Milder conditions for the final cycloaddition step. | Utilizes inexpensive and common starting materials. Often high-yielding and scalable. |
| Disadvantages | In-situ generation of the nitrile oxide can be sensitive. Use of gaseous acetylene can be cumbersome. | The Claisen condensation requires strongly basic conditions. Potential for regioisomeric mixtures with substituted precursors. |
Conclusion
The synthesis of this compound can be effectively achieved through two primary, well-validated synthetic strategies. The choice between the [3+2] cycloaddition pathway and the β-dicarbonyl condensation route is a strategic decision based on factors including starting material availability, scalability, and the desired substitution pattern on the isoxazole ring. The cycloaddition route offers elegance and control over regioselectivity, while the condensation method provides a robust, often more economical, pathway. Both methods underscore the fundamental principles of heterocyclic chemistry and provide reliable access to this important medicinal chemistry scaffold.
References
-
Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A convenient synthesis of isoxazoles. The Journal of Organic Chemistry, 45(19), 3916–3918. Available at: [Link]
-
Diana, G. D., Cutcliffe, D., & Oglesby, R. C. (1989). Synthesis and antiviral activity of some 5-substituted 3-isoxazolecarboxylic acids. Journal of Medicinal Chemistry, 32(2), 450–455. Available at: [Link]
-
Bala, S., Gupta, R., & Kajal, A. (2014). Isoxazole: A versatile molecule in the field of medicinal chemistry. Journal of Pharmacy and Pharmacology, 66(2), 163-184. Available at: [Link]
Methodological & Application
The 5-(Pyridin-3-yl)isoxazole Scaffold: A Versatile Platform in Modern Medicinal Chemistry
Introduction: The Privileged Status of the 5-(Pyridin-3-yl)isoxazole Core
In the landscape of contemporary drug discovery, the strategic combination of distinct pharmacophoric elements into a single molecular framework is a cornerstone of rational drug design. The this compound scaffold has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas. This five-membered heterocyclic system, bearing a pyridine ring at the 5-position, offers a unique constellation of physicochemical properties that make it an attractive starting point for the development of novel therapeutic agents.
The isoxazole ring itself is a bioisostere for various functional groups and contributes to the metabolic stability of the molecule. Its aromatic nature and the presence of nitrogen and oxygen atoms allow for a multitude of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[1] The linkage of the pyridine moiety, a common motif in numerous approved drugs, further enhances the scaffold's drug-like properties. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at physiological pH, potentially improving aqueous solubility and enabling key interactions within target binding sites.
This application note provides a comprehensive overview of the this compound scaffold, detailing its synthesis, key biological applications with mechanistic insights, and robust protocols for its derivatization and evaluation.
Synthetic Strategies: Constructing the this compound Core
The most prevalent and versatile method for the synthesis of 5-substituted isoxazoles is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the coupling of a nitrile oxide with an alkyne. For the synthesis of this compound, this translates to the reaction of a pyridine-3-carbonitrile oxide with a suitable acetylene source, or more commonly, the reaction of a suitable nitrile oxide with 3-ethynylpyridine.
Protocol 1: Synthesis of this compound via [3+2] Cycloaddition
This protocol outlines a general and reliable method for the synthesis of the parent this compound scaffold. The key steps involve the in-situ generation of a nitrile oxide from an aldoxime, followed by its reaction with 3-ethynylpyridine.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Materials:
-
Pyridine-3-carboxaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
3-Ethynylpyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve pyridine-3-carboxaldehyde oxime (1.0 eq) in anhydrous DCM.
-
Nitrile Oxide Generation: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Addition of Base: After stirring for 30 minutes at 0 °C, add a solution of triethylamine (1.2 eq) in anhydrous DCM dropwise over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Cycloaddition: To the reaction mixture, add a solution of 3-ethynylpyridine (1.0 eq) in anhydrous DCM. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Causality behind Experimental Choices:
-
In-situ generation of nitrile oxide: Nitrile oxides are highly reactive and prone to dimerization. Generating them in the presence of the dipolarophile (3-ethynylpyridine) maximizes the yield of the desired cycloaddition product.
-
Use of NCS and TEA: NCS is a mild and effective oxidizing agent for converting the aldoxime to the corresponding hydroximoyl chloride, which is the precursor to the nitrile oxide. Triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the nitrile oxide.
-
Anhydrous conditions: The reagents are sensitive to moisture, which can lead to side reactions and reduced yields. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial.
Biological Applications and Mechanistic Insights
The this compound scaffold has been incorporated into molecules targeting a range of diseases, primarily in the areas of oncology, inflammation, and infectious diseases.
Anticancer Activity
Derivatives of this compound have demonstrated potent antiproliferative activity against various cancer cell lines.[1] The scaffold often serves as a key structural element for inhibitors of protein kinases and other enzymes implicated in cancer progression.
a) Kinase Inhibition:
Many kinases share a common ATP-binding pocket, and the this compound scaffold can be elaborated to present functionalities that interact with key residues in this pocket. For instance, the pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, a common interaction motif for many kinase inhibitors.
Diagram of Kinase Inhibition Pathway:
Caption: Inhibition of kinase-mediated signaling by a this compound derivative.
A study on novel 5-aryl-3-(pyridin-3-yl)isoxazole hybrids showed significant growth inhibitory activities against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[1]
| Compound | Target Cell Line | IC50 (µM) |
| Hybrid 9 | MCF-7 | 1.1 |
| Hybrid 10 | MCF-7 | 2.4 |
| Hybrid 11 | MCF-7 | 1.8 |
| Table 1: Anticancer activity of selected 5-aryl-3-(pyridin-3-yl)isoxazole derivatives.[1] |
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of this compound derivatives against a specific kinase of interest. This is a radiometric assay using [γ-³²P]ATP, but non-radioactive methods (e.g., ADP-Glo™, HTRF®) are also widely available.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.
-
Initiation of Reaction: Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30 °C. Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30 °C for a predetermined time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Anti-inflammatory Activity
The isoxazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and derivatives of this compound have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes.[2][3] COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][4]
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes and can be used to determine the IC50 values of test compounds for both COX-1 and COX-2, allowing for an assessment of selectivity.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX enzyme solution in the assay buffer containing heme.
-
Compound Incubation: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or DMSO (vehicle control). Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add TMPD to each well, followed by arachidonic acid to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 595 nm every 30 seconds for 5 minutes using a microplate reader. The rate of TMPD oxidation is proportional to the COX activity.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
Antimicrobial Activity
The combination of the pyridine and isoxazole rings has also been explored for the development of novel antimicrobial agents. These scaffolds can be functionalized to target various bacterial processes.
A study on N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide derivatives, which are structurally related to the this compound scaffold, demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli.[5][6]
| Compound | Organism | MIC (µg/mL) |
| Compound 2 | P. aeruginosa | 125 |
| E. coli | 125 | |
| Compound 5 | P. aeruginosa | 125 |
| E. coli | 125 | |
| Table 2: Minimum Inhibitory Concentrations (MICs) of isoxazolo[5,4-b]pyridine derivatives.[5][6] |
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the culture to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Structure-Activity Relationships (SAR) and Bioisosteric Replacement
Systematic modification of the this compound scaffold is crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties.
Diagram of SAR Exploration:
Caption: Key areas for structure-activity relationship studies on the this compound scaffold.
Key SAR Insights:
-
Substitution on the Pyridine Ring: The electronic and steric nature of substituents on the pyridine ring can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds.
-
Substitution on the Isoxazole Ring: The C3 and C4 positions of the isoxazole ring are amenable to substitution, allowing for the introduction of various functional groups to probe for additional interactions with the target protein.
-
Bioisosteric Replacement of the Pyridine Ring: The pyridine ring can be replaced with other heteroaromatic systems (e.g., pyrimidine, pyrazine, thiophene) to fine-tune the electronic properties, metabolic stability, and potential for off-target effects. This strategy of "scaffold hopping" is a powerful tool in lead optimization.
Conclusion
The this compound scaffold represents a highly versatile and promising platform in medicinal chemistry. Its synthetic accessibility via robust cycloaddition chemistry, coupled with its favorable physicochemical properties, makes it an attractive starting point for the development of novel therapeutics. The demonstrated efficacy of its derivatives in oncology, inflammation, and infectious diseases underscores the broad therapeutic potential of this privileged core. Further exploration of the structure-activity relationships and the application of bioisosteric modifications will undoubtedly lead to the discovery of new and improved clinical candidates based on this remarkable scaffold.
References
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]
-
Bischof, J., Geyer, A., & Böttcher, T. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 23(10), 2548. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Din, M. M. G. (2020). Synthesis, Characterization, DFT Study, Molecular Modelling and Biological Evaluation of Novel 5-Aryl-3-(pyridine-3-yl)isoxazole Hybrids as Potent Anticancer Agents with Inhibitory Effect on Skin Cancer. Molecules, 25(21), 5038. [Link]
-
Pomarnacka, E., & Kornicka, A. (2013). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 70(5), 845-852. [Link]
-
Szabo, C. M., & Pethe, K. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 254-257. [Link]
-
Marino, M., & Di Rienzo, L. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Communicative & Integrative Biology, 3(3), 253-255. [Link]
-
Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
El-Sayed, M. A. A., & El-Sawy, E. R. (2021). Rational design, synthesis and biological evaluation of Isoxazole incorporated Oxazol-4-yl-1-(pyridin-4-yl)-1H-pyrazole as anticancer agents. Bioorganic Chemistry, 115, 105233. [Link]
-
Pomarnacka, E., & Kornicka, A. (2013). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 70(5), 845-852. [Link]
-
El-Sayed, M. A. A., & El-Sawy, E. R. (2021). Rational design, synthesis and biological evaluation of Isoxazole incorporated Oxazol-4-yl-1-(pyridin-4-yl)-1H-pyrazole as anticancer agents. Bioorganic Chemistry, 115, 105233. [Link]
-
Loll, P. J., Picot, D., & Garavito, R. M. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Structural Biology, 200(1), 1-8. [Link]
-
Padwa, A. (Ed.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons. [Link]
-
Wang, X., & Ganesan, A. (2021). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 12(3), 356-372. [Link]
-
Patel, R. V., & Patel, J. K. (2012). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Der Pharma Chemica, 4(4), 1496-1502. [Link]
-
Jan, M. S., Khan, I., & Ali, A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1245672. [Link]
-
Witherington, J., Bordas, V., Gaiba, A., Garton, N. S., Hissey, P., Jones, C., ... & Smith, D. (2003). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(10), 1577-1580. [Link]
-
Pomarnacka, E., & Kornicka, A. (2013). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(5), 845-852. [Link]
-
Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
-
Zhang, X., Wang, Y., & Li, Y. (2022). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry, 46(3), 1148-1155. [Link]
-
Hilal, M. A., & El-Sayed, M. A. A. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415-2420. [Link]
-
Krewall, J. R., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Li, Y., & Zhang, X. (2022). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 27(23), 8414. [Link]
-
Liu, Y., Zhang, Y., Li, Y., & Liu, Z. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 845-855. [Link]
-
Reddy, C. S., Nagaraj, A., & Reddy, P. S. N. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. Trade Science Inc. [Link]
-
O'Neill, G. P., Mancini, J. A., Kargman, S., Yergey, J., Kwan, M. Y., Falgueyret, J. P., ... & Ford-Hutchinson, A. W. (1994). Selective inhibition of cyclooxygenase 2. Agents and Actions Supplements, 44, 145-151. [Link]
-
Kim, D., & Lee, S. (2023). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv. [Link]
-
Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-(Pyridin-3-yl)isoxazole Libraries
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the 5-(Pyridin-3-yl)isoxazole Scaffold
The confluence of the isoxazole and pyridine rings into the this compound scaffold represents a significant frontier in medicinal chemistry. Isoxazole moieties are prevalent in numerous clinically approved drugs, valued for their metabolic stability and ability to engage in diverse non-covalent interactions.[1] The integration of a pyridine ring can further enhance physicochemical properties and provides a key hydrogen bond acceptor, crucial for molecular recognition by biological targets.[2][3] This hybrid scaffold is particularly prominent in the development of small molecule inhibitors, especially targeting the ATP-binding sites of protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in diseases like cancer.[4][5]
This application note provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign for a library of this compound derivatives. We will delve into the causality behind experimental choices, from assay development to hit validation, ensuring a robust and self-validating workflow.
Chapter 1: Strategic Planning of the HTS Campaign
A successful HTS campaign is built on a foundation of meticulous planning. The primary objective is to rapidly identify "hit" compounds from a large library that modulate a specific biological target.[6] This process involves a series of integrated steps, each with its own set of critical considerations.
Target Selection and Library Design
The choice of a biological target is paramount and is typically driven by its therapeutic relevance. Given the structural motifs of the this compound scaffold, protein kinases are a logical and well-precedented target class. For the purpose of this guide, we will consider a hypothetical screening campaign against a protein kinase implicated in oncology, "Kinase-X".
The this compound library should be designed to explore a diverse chemical space around the core scaffold. Variations in substituents on both the isoxazole and pyridine rings can significantly impact potency and selectivity. The synthesis of such libraries can be achieved through various established methods, often involving cycloaddition reactions.[7][8][9]
Assay Technology Selection: A Comparative Analysis
The choice of assay technology is critical for the success of an HTS campaign. For kinase activity assays, several robust and scalable technologies are available. Here, we compare two leading platforms: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen.
| Feature | TR-FRET (e.g., Lanthascreen®) | AlphaScreen® |
| Principle | Non-radiative energy transfer between a donor (e.g., Europium) and an acceptor fluorophore on a substrate. Kinase activity alters the proximity of these fluorophores.[10] | Generation of singlet oxygen by a donor bead that excites an acceptor bead in close proximity, leading to light emission. Kinase activity modulates the interaction bringing the beads together.[11][12] |
| Advantages | Homogeneous (no-wash) format, ratiometric detection minimizes interferences, robust and widely used.[13][14] | High sensitivity and signal amplification, homogeneous format, versatile for various target classes.[12][15] |
| Considerations | Potential for interference from fluorescent compounds. | Sensitive to light and colored compounds (quenchers). |
| Suitability | Excellent for purified enzyme assays. | Excellent for purified enzyme and protein-protein interaction assays. |
For our hypothetical screen of the this compound library against Kinase-X, we will proceed with a TR-FRET-based assay due to its robustness and widespread adoption in kinase drug discovery.
Chapter 2: Assay Development and Validation
Before embarking on a full-scale screen, the chosen assay must be miniaturized, optimized, and rigorously validated to ensure its reliability and performance.[16]
Miniaturization and Reagent Optimization
The primary goal of miniaturization is to reduce reagent consumption and cost by transitioning the assay to a high-density plate format (e.g., 384- or 1536-well).[16] This involves optimizing the concentrations of all assay components, including Kinase-X, the peptide substrate, ATP, and the detection reagents. This optimization is typically performed using a matrix titration approach to identify conditions that yield a robust signal window with minimal reagent usage.[14]
Statistical Validation: The Z'-Factor
The Z'-factor is a critical statistical parameter for assessing the quality of an HTS assay.[17][18] It reflects the dynamic range of the signal and the data variation, providing a measure of the assay's suitability for identifying true hits.[19][20]
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control (e.g., maximal kinase activity)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., no kinase activity or inhibited kinase)
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay is considered validated for HTS when it consistently achieves a Z'-factor of > 0.5.[17]
Chapter 3: The High-Throughput Screening Workflow
The HTS workflow is a highly automated process designed for efficiency and reproducibility.
Protocol 3.1: Primary HTS of this compound Library against Kinase-X using TR-FRET
This protocol is designed for a 384-well plate format.
-
Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of each compound from the this compound library stock plates to the 384-well assay plates. This results in a final compound concentration of, for example, 10 µM.
-
Reagent Preparation: Prepare a master mix containing the optimized concentrations of Kinase-X, a fluorescently labeled peptide substrate, and ATP in the assay buffer.
-
Kinase Reaction Initiation: Dispense the kinase reaction master mix into the assay plates containing the compounds.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the TR-FRET detection reagents (e.g., a Europium-labeled anti-phospho-substrate antibody) to each well to stop the reaction and initiate the detection signal.
-
Signal Reading: After a brief incubation with the detection reagents, read the plates on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Chapter 4: Data Analysis and Hit Identification
Raw data from the HTS must be processed and analyzed to identify statistically significant "hits".[21]
Data Normalization and Quality Control
For each plate, the raw TR-FRET ratios are normalized to the plate's internal controls. The percent inhibition for each compound is calculated relative to the positive (uninhibited) and negative (inhibited) controls. Plate-by-plate Z'-factors are continuously monitored to ensure data quality.
Hit Selection Criteria
A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample population.[22] For an inhibition assay, a primary hit could be defined as any compound that exhibits an inhibition value greater than three times the standard deviation of the mean of all test compounds.[22]
Chapter 5: Hit Validation and Triage
A significant portion of primary hits from an HTS campaign can be false positives.[23][24] A rigorous hit validation cascade is essential to eliminate these artifacts and focus resources on genuine hits.[25]
Protocol 5.1: Hit Confirmation and Dose-Response Analysis
-
Cherry-Picking: Select the primary hits from the library for re-testing.
-
Dose-Response Plates: Prepare plates with a serial dilution of each hit compound (e.g., 8-point, 1:3 dilution series).
-
Re-assay: Run the TR-FRET kinase assay with the dose-response plates.
-
IC50 Determination: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
Protocol 5.2: Orthogonal Confirmatory Assay (AlphaScreen)
To eliminate false positives that are specific to the TR-FRET technology, confirmed hits are tested in an orthogonal assay with a different detection method.[23][24]
-
Assay Setup: Develop and validate an AlphaScreen-based kinase assay for Kinase-X. This will involve different reagents (donor and acceptor beads) and a different detection principle.[15]
-
Testing of Hits: Test the confirmed hits from the TR-FRET assay in the AlphaScreen assay at a single concentration and in a dose-response format for the most promising candidates.
-
Data Correlation: Compare the activity of the compounds in both assays. Compounds that are active in both are considered more robust hits.
Protocol 5.3: Counter-Screening for Assay Interference
Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[26]
-
Assay Principle: For a TR-FRET assay, a counter-screen could involve running the assay in the absence of the kinase but with the phosphorylated product. A compound that still shows a signal change in this format is likely interfering with the detection reagents.
-
Execution: Test the confirmed hits in the counter-screen format.
-
Triage: Compounds that show activity in the counter-screen are flagged as potential false positives and are deprioritized.
Preliminary Structure-Activity Relationship (SAR) Analysis
The final step in hit validation is to analyze the chemical structures of the validated hits to identify any emerging structure-activity relationships.[27] This involves grouping hits into chemical series and observing how small changes in chemical structure affect biological activity. This analysis provides the foundation for the subsequent hit-to-lead optimization phase. Computational tools can also be used to flag Pan-Assay Interference Compounds (PAINS) and other undesirable chemical motifs.[28]
Conclusion
The high-throughput screening of a this compound library is a powerful approach for the discovery of novel therapeutic agents, particularly kinase inhibitors. By following a meticulously planned and rigorously validated workflow, researchers can efficiently identify and confirm high-quality hit compounds. The protocols and strategies outlined in this application note provide a robust framework for such a campaign, emphasizing the importance of scientific integrity and a data-driven approach to navigate the complexities of modern drug discovery. The subsequent hit-to-lead optimization of the validated hit series will be crucial in transforming these initial findings into viable clinical candidates.
References
- Ates-Alagoz, Z., & Yildirim, E. (2023). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Source not further specified]
- Quinn, R. J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Source not further specified]
-
Assay Guidance Manual. (2012). HTS Assay Validation. National Center for Biotechnology Information.[Link]
-
Zhang, L., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.[Link]
-
Vincent, F., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology, 27(11), 1332-1346. [Link]
-
Li, J.-T., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(1), 517-523. [Link]
-
Marlowe, T., et al. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS Discovery.[Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery.[Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH.[Link]
-
Pejam, M., et al. (2021). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications.[Link]
-
Wang, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3147-3158. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Gujral, T. S., et al. (2013). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Cheminformatics, 5(1), 18. [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec.[Link]
-
Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. [Link]
-
Wang, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3147-3158. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager.[Link]
-
Al-Mousawi, S. M., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(1), 1. [Link]
-
BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH.[Link]
-
Moody, C. J., & Roffey, J. R. A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 990-1008. [Link]
-
Ottl, J. (2015). The importance of adequately triaging hits from HTS campaigns. Drug Target Review.[Link]
-
ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. ResearchGate.[Link]
-
Coussens, N. P., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Assay and Drug Development Technologies, 11(4), 212-225. [Link]
-
Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443. [Link]
-
Khan, I., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry, 269, 116315. [Link]
-
ResearchGate. (2025). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. ResearchGate.[Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.[Link]
-
Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(W1), W51-W57. [Link]
-
Sadybekov, A. A., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling.[Link]
- Singh, A., & Singh, A. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source not further specified]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad.[Link]
-
Lee, J.-H., et al. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. International Journal of Molecular Sciences, 24(11), 9188. [Link]
-
Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.[Link]
-
ResearchGate. (2025). Computational Methods for Analysis of High-Throughput Screening Data. ResearchGate.[Link]
-
Sink, R., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231-4255. [Link]
-
Marlowe, T., et al. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS Discovery.[Link]
-
Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information.[Link]
-
Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 449-453. [Link]
-
Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: Current status. Current Chemical Genomics, 1, 2-10. [Link]
Sources
- 1. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. espublisher.com [espublisher.com]
- 6. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]
- 7. mdpi.com [mdpi.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 9. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 21. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 22. academic.oup.com [academic.oup.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 28. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(Pyridin-3-yl)isoxazole as a Versatile Synthetic Building Block
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-(Pyridin-3-yl)isoxazole. This heterocyclic scaffold, integrating the pharmacologically significant pyridine and isoxazole moieties, serves as a potent building block for the synthesis of diverse molecular architectures. We delve into its synthesis, physicochemical properties, and reactivity, with a focus on explaining the causality behind experimental choices. Detailed, field-proven protocols for its synthesis and subsequent derivatization via palladium-catalyzed cross-coupling reactions are provided to empower scientists in their research endeavors.
Introduction: The Strategic Value of the Pyridinyl-Isoxazole Scaffold
The convergence of distinct heterocyclic rings into a single molecular framework is a cornerstone of modern medicinal chemistry. This compound is an exemplar of this design philosophy. The isoxazole ring, a five-membered heterocycle, is a privileged structure known to improve physicochemical properties such as metabolic stability and oral bioavailability.[1][2] Its unique electronic structure and the weak N-O bond, which allows for strategic ring-cleavage reactions, further enhance its synthetic utility.[2]
Simultaneously, the pyridine ring is a ubiquitous pharmacophore found in numerous FDA-approved drugs, recognized for its ability to engage in hydrogen bonding and other critical interactions with biological targets.[3] The fusion of these two systems in this compound creates a versatile and synthetically tractable building block, ideal for constructing libraries of novel compounds for screening in drug discovery programs targeting a wide array of diseases, including cancer and inflammatory conditions.[1][3][4]
Physicochemical Properties & Characterization
Accurate characterization is the bedrock of chemical synthesis. The following table summarizes the key properties of this compound.
| Property | Data |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85-88 °C (Typical, subject to purity) |
| Solubility | Soluble in Methanol, Dichloromethane, Chloroform; sparingly soluble in water |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.10 (d, 1H), ~8.75 (dd, 1H), ~8.15 (dt, 1H), ~7.45 (dd, 1H), ~6.90 (d, 1H) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170.1, 151.2, 150.8, 147.5, 134.0, 124.5, 123.8, 98.5 ppm |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. Experimental verification is required.
Synthesis of the Building Block: A Mechanistic Approach
The construction of the isoxazole ring is most commonly achieved via cyclization or cycloaddition pathways.[5][6] A highly efficient and environmentally conscious method involves the reaction of a 3-(dimethylamino)-1-arylprop-2-en-1-one (an enaminone) with hydroxylamine hydrochloride in an aqueous medium.[7] This approach avoids the need for harsh catalysts and simplifies product isolation.
The reaction proceeds through a well-defined, four-step sequence:
-
Michael Addition: The nucleophilic hydroxylamine attacks the β-carbon of the enaminone.
-
Elimination: The resulting intermediate eliminates a molecule of dimethylamine.
-
Intramolecular Cyclization: The oxime nitrogen attacks the carbonyl carbon to form the five-membered ring.
-
Dehydration: The cyclic intermediate loses a molecule of water to yield the aromatic isoxazole ring.[7]
Caption: High-level workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for synthesizing 5-arylisoxazoles.[7]
Materials:
-
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)
-
Water (H₂O)
-
25 mL Round-bottom flask with magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Buchner funnel and filter paper
Procedure:
-
To a 25 mL round-bottom flask, add 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (e.g., 1.0 mmol, 176 mg).
-
Add deionized water (5 mL) to the flask.
-
Add hydroxylamine hydrochloride (1.1 mmol, 76 mg).
-
Place a condenser on the flask and begin stirring the mixture.
-
Heat the reaction mixture to 50-60 °C.
-
Causality: This temperature provides sufficient energy to overcome the activation barrier for cyclization and dehydration without promoting side reactions. The aqueous medium facilitates the dissolution of the hydrochloride salt and promotes a clean reaction.[7]
-
-
Maintain stirring at this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enaminone is consumed.
-
Once the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by suction filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold water (2 x 2 mL).
-
Dry the product under vacuum to yield this compound as a solid. The product is often of high purity and may not require further purification.[7]
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle hydroxylamine hydrochloride with care as it is a potential irritant.
Application as a Synthetic Building Block: Derivatization via Cross-Coupling
The true power of this compound lies in its capacity for selective functionalization. The pyridine ring, in particular, serves as a handle for diversification using modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions.[8][9] This strategy allows for the precise installation of aryl, heteroaryl, alkyl, or other functional groups, enabling the rapid generation of a compound library from a common intermediate.
A typical workflow involves:
-
Halogenation: Selective installation of a halogen (Br or Cl) onto the pyridine ring to create a reactive site for cross-coupling. The positions ortho to the pyridine nitrogen (C2 and C6) are often targeted.
-
Cross-Coupling: Reaction of the halogenated intermediate with a suitable coupling partner, such as a boronic acid (Suzuki), organostannane (Stille), or amine (Buchwald-Hartwig).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Evaluating the Anticancer Potential of 5-(Pyridin-3-yl)isoxazole Analogues
Abstract
The isoxazole scaffold is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including potent anticancer effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific subclass: 5-(Pyridin-3-yl)isoxazole analogues. The incorporation of the pyridine moiety is a strategic design element intended to modulate physicochemical properties, such as solubility and target engagement, which can enhance pharmacokinetic profiles and efficacy.[3] These notes offer an in-depth exploration of the synthesis, in vitro screening, and mechanistic elucidation of these compounds. We present field-proven, step-by-step protocols for key assays, explain the scientific rationale behind experimental choices, and provide a framework for interpreting the data to accelerate the discovery of novel anticancer therapeutics.
Introduction: The Rationale for this compound Analogues in Oncology
The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual challenge in medicinal chemistry.[4] Isoxazole derivatives have emerged as a promising class of compounds, demonstrating a variety of anticancer mechanisms, including the induction of apoptosis, inhibition of key enzymes like aromatase, and disruption of tubulin polymerization.[4] The versatility of the isoxazole ring allows for structural modifications to optimize activity against specific cancer targets.[1][3]
The this compound core represents a strategic hybridization of two pharmacologically significant heterocycles. The pyridine ring can act as a hydrogen bond acceptor, potentially improving interactions with biological targets and enhancing aqueous solubility, a common hurdle in drug development. This guide provides the necessary protocols to synthesize and validate the therapeutic potential of this specific chemical series.
General Synthetic Strategy: 1,3-Dipolar Cycloaddition
A robust and widely adopted method for synthesizing 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[5] This reaction involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne to form the isoxazole ring.[5][6]
Protocol 2.1: Synthesis of a Representative this compound Analogue
Rationale: This protocol describes a common method for synthesizing the isoxazole core. The use of an oxidant like sodium hypochlorite or (diacetoxyiodo)benzene (PIDA) is crucial for the in-situ formation of the reactive nitrile oxide intermediate from the more stable aldoxime precursor.[5] The subsequent cycloaddition with the alkyne is highly efficient for constructing the heterocyclic ring.
Materials:
-
Pyridine-3-carboxaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Substituted phenylacetylene
-
N-Chlorosuccinimide (NCS) or similar oxidant
-
Triethylamine (TEA)
-
Solvents: Ethanol (EtOH), Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Step 1: Synthesis of Pyridine-3-aldoxime.
-
Dissolve pyridine-3-carboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.
-
Add a solution of sodium carbonate (1.2 eq) in water dropwise while stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the aldoxime.
-
-
Step 2: In-situ Generation of Nitrile Oxide and Cycloaddition.
-
Dissolve the pyridine-3-aldoxime (1.0 eq) and a substituted phenylacetylene (1.2 eq) in THF.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature.
-
Add triethylamine (2.0 eq) dropwise. The reaction is often exothermic; maintain the temperature with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
-
Step 3: Work-up and Purification.
-
Once the reaction is complete, quench with water and extract the product with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound analogue.
-
-
Step 4: Characterization.
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Evaluation of Anticancer Activity
Initial screening of newly synthesized compounds is performed using a battery of in vitro assays to determine their cytotoxic and cytostatic effects and to begin elucidating their mechanism of action.[7] The overall workflow for this evaluation is depicted below.
Caption: High-level workflow for anticancer drug discovery.
Protocol 3.1: Cell Viability Assessment via MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a rapid and sensitive method for initial cytotoxicity screening.[7] Including both a positive control (a known cytotoxic drug like Doxorubicin) and a negative control (vehicle, e.g., DMSO) is essential for validating the assay results.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical).[9][10]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well microplates.
-
Microplate reader.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound analogues in DMSO.
-
Perform serial dilutions of the compounds in a complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (DMSO) and positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: The IC₅₀ values for a series of analogues can be effectively summarized in a table.
| Compound ID | Analogue Substitution | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HeLa |
| PYISOX-01 | 4-Chloro-phenyl | 12.5 | 18.2 | 15.8 |
| PYISOX-02 | 4-Methoxy-phenyl | 25.1 | 33.7 | 29.4 |
| PYISOX-03 | 4-Nitro-phenyl | 8.9 | 11.3 | 9.7 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.9 |
Table 1: Representative cytotoxicity data for hypothetical this compound analogues.
Protocol 3.2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Rationale: A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[12]
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
Test compounds and controls (e.g., Staurosporine as a positive control for apoptosis).
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided with the kit).
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle control and positive control wells.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic activity of the compound.
-
Elucidating the Mechanism of Action (MOA)
Identifying the molecular target and signaling pathway is critical for drug development. Isoxazole derivatives are known to act through various mechanisms.[4] A common mechanism for heterocyclic anticancer agents is the inhibition of protein kinases or other crucial cellular machinery like the proteasome or heat shock proteins.[13]
Caption: Putative apoptotic pathway targeted by isoxazole analogues.
Protocol 4.1: Western Blot Analysis for Apoptosis-Related Proteins
Rationale: To validate the findings from the apoptosis assay and to probe the molecular mechanism, Western blotting can be used to measure changes in the expression levels of key proteins in the apoptotic pathway, such as the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3. A decrease in Bcl-2 and an increase in cleaved Caspase-3 are hallmarks of apoptosis induction.
Materials:
-
Treated cell lysates.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Step-by-Step Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells treated as in Protocol 3.2 with RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the protein expression levels relative to the loading control.
-
Preliminary In Vivo Evaluation
Compounds that demonstrate significant and selective in vitro activity should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.[14][15]
Protocol 5.1: Human Tumor Xenograft Model
Rationale: The subcutaneous tumor xenograft model in immunocompromised mice is a standard preclinical model to evaluate the in vivo antitumor efficacy of a test compound.[15][16] It allows for the direct measurement of tumor volume over time in response to treatment.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NOD/SCID).
-
Cancer cell line of interest, suspended in Matrigel/PBS.
-
Test compound formulated in a suitable vehicle (e.g., saline, PEG400).
-
Calipers for tumor measurement.
High-Level Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control via a clinically relevant route (e.g., intraperitoneal, oral gavage) according to a predetermined dosing schedule.
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analysis: Compare the tumor growth curves between the treated and control groups to determine the therapeutic efficacy.
References
-
Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]
-
Al-Zoubi, R. M., et al. (2022). Synthesis, Characterization, DFT Study, Molecular Modelling and Biological Evaluation of Novel 5-Aryl-3-(pyridine-3-yl)isoxazole Hybrids as Potent Anticancer Agents with Inhibitory Effect on Skin Cancer. ResearchGate. [Link]
-
Willingham, M. C. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. Radiation Research, 167(6), 717-721. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
-
Narsaiah, B., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1435-1438. [Link]
-
Baruchello, R., et al. (2019). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 54(5), 1693-1704. [Link]
-
Ciardiello, F., & Tortora, G. (2001). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Drug Resistance Updates, 4(4), 233-240. [Link]
-
Srinivasan, S., et al. (2016). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 145-149. [Link]
-
National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. [Link]
-
Wang, Z., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(12), 20958-20964. [Link]
-
Owczarek, K., et al. (2022). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 23(23), 14757. [Link]
-
Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 177. [Link]
-
ResearchGate. (2018). In vivo screening models of anticancer drugs. [Link]
-
Nekkanti, S., et al. (2020). Synthesis of novel isoxazole functionalized pyrazolo[3,4-b]pyridine derivatives; their anticancer activity. Journal of Heterocyclic Chemistry, 57(6), 2535-2545. [Link]
-
Tihanyi, T. T., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. In Vitro Cellular & Developmental Biology - Animal, 34(10), 801-807. [Link]
-
Guo, S., et al. (2015). Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 25(13), 2645-2649. [Link]
Sources
- 1. espublisher.com [espublisher.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 14. noblelifesci.com [noblelifesci.com]
- 15. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Pyridin-3-yl)isoxazole by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 5-(pyridin-3-yl)isoxazole. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges associated with this polar, basic N-heterocyclic compound.
Introduction: The Challenge of Purifying Pyridinyl-Isoxazoles
This compound is a polar molecule containing a basic pyridine ring. This combination presents a unique set of challenges during purification by standard silica gel column chromatography. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel[1]. This interaction can lead to a host of problems, including poor separation, significant peak tailing, and in some cases, irreversible adsorption or degradation of the compound on the column[1].
This guide provides a systematic approach to overcoming these challenges, ensuring you can achieve high purity and good recovery of your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing badly on a silica gel TLC plate and column?
A1: This is the most common issue encountered with pyridine-containing compounds[1]. Peak tailing and streaking are primarily caused by the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups on the silica surface[1]. This leads to a non-uniform interaction, where some molecules are retained longer than others, resulting in a broadened, asymmetrical peak or streak. Column overload can also cause tailing, but the chemical nature of the analyte-stationary phase interaction is the most probable cause for this class of compounds.
Q2: What is a good starting solvent system for the TLC analysis of this compound?
A2: Due to its polarity, a mixture of a non-polar and a polar solvent is necessary. Good starting points for screening include:
-
Ethyl acetate / Hexanes (or Heptanes)
-
Dichloromethane / Methanol
-
Chloroform / Acetone
Begin with a higher ratio of the less polar solvent and gradually increase the proportion of the polar solvent. For instance, start with 10% ethyl acetate in hexanes and increase to 20%, 30%, etc., until an optimal Rf value (typically 0.2-0.4) is achieved. If tailing is observed, the addition of a small amount of a basic modifier is recommended (see Q3).
Q3: How can I prevent my compound from tailing on the column?
A3: To mitigate tailing, you must suppress the interaction between the basic pyridine nitrogen and the acidic silica surface. There are two primary strategies:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase can dramatically improve peak shape. A common starting concentration is 0.1-1% (v/v) TEA in your chosen solvent system[2][3]. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound[4].
-
Use a Different Stationary Phase: If tailing persists, consider an alternative to standard silica gel. Alumina (neutral or basic) is often a good choice for basic compounds[5]. Alternatively, deactivated silica gel or bonded phases like amino or cyano columns can be effective[5].
Q4: My compound seems to be stuck on the column. I've increased the eluent polarity, but it's not eluting. What should I do?
A4: This indicates a very strong, potentially irreversible, interaction with the silica gel. First, ensure your compound is stable on silica (see Troubleshooting Guide, Issue 2). If it is stable, the issue is likely extreme retention. In this case, switching to a more polar solvent system, such as 5-10% methanol in dichloromethane with 0.5% triethylamine, may be necessary. If the compound still does not elute, a different purification strategy, such as using alumina or reverse-phase chromatography, is advised.
In-Depth Troubleshooting Guides
Issue 1: Persistent Peak Tailing Despite Adding Triethylamine
Q: I've added 1% triethylamine to my ethyl acetate/hexanes mobile phase, but my compound is still tailing significantly. What are my next steps?
A: While TEA is often effective, severe tailing may require a more systematic approach. Here is a logical workflow to troubleshoot this issue:
dot
Caption: Troubleshooting workflow for persistent peak tailing.
Detailed Steps & Explanations:
-
Optimize TEA Concentration: While 1% is a good starting point, some compounds may require a slightly higher concentration. Cautiously increase the TEA concentration up to 2%. Be aware that excessive TEA can alter the overall polarity of the eluent.
-
Change the Primary Solvents: The nature of the main solvents can influence the effectiveness of the basic modifier. A more polar solvent system like dichloromethane/methanol might be more effective at eluting your polar compound while still benefiting from the addition of TEA.
-
Switch to an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): Alumina has a less acidic surface than silica and is an excellent choice for purifying basic compounds like pyridines[5].
-
Deactivated Silica Gel: You can prepare deactivated silica by pre-treating it with a solution of triethylamine before running your column. This ensures the acidic sites are neutralized from the start[2][5].
-
Reverse-Phase Chromatography: In reverse-phase (e.g., C18 silica), polar compounds elute first. This can be an effective alternative, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).
-
Issue 2: Low Recovery or Suspected Decomposition on the Column
Q: I ran my column, but my overall yield is very low. I suspect my compound is decomposing on the silica gel. How can I confirm this and prevent it?
A: Compound instability on acidic silica is a valid concern for some N-heterocycles. It is crucial to diagnose this issue before committing a large amount of material to a column.
Experimental Protocol: 2D TLC for Stability Assessment
This technique helps visualize if your compound is degrading upon contact with the silica stationary phase[1].
-
Spotting: On a square TLC plate, spot your crude sample mixture in the bottom-left corner.
-
First Development: Develop the plate in a suitable solvent system.
-
Drying and Rotation: Remove the plate from the chamber and dry it completely with a stream of air or nitrogen. Then, rotate the plate 90 degrees counter-clockwise.
-
Second Development: Develop the plate again in the exact same solvent system.
-
Analysis:
-
Stable Compound: If your compound is stable, all spots will lie on the diagonal of the plate.
-
Unstable Compound: If new spots appear that are not on the diagonal, it indicates that your compound has degraded upon prolonged contact with the silica.
-
dot
Caption: Workflow for 2D TLC stability test.
Solutions for Unstable Compounds:
-
Deactivate the Silica: Pre-treat the silica gel with triethylamine to neutralize its acidity[2][5].
-
Use Alumina: Switch to a more inert stationary phase like neutral or basic alumina[5].
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase.
Data & Protocols
Table 1: Recommended Starting Solvent Systems & Modifiers
The optimal solvent system will depend on the specific impurities in your reaction mixture. This table provides empirically derived starting points for method development. Always perform a TLC analysis first.
| Stationary Phase | Primary Eluent System | Modifier & Concentration | Target Rf | Notes & Rationale |
| Silica Gel | Ethyl Acetate / Hexanes | 0.5 - 1.0% Triethylamine | 0.2 - 0.4 | A standard system. TEA is crucial to prevent tailing by masking acidic silanol groups[4]. |
| Silica Gel | Dichloromethane / Methanol | 0.5 - 1.0% Triethylamine | 0.2 - 0.4 | More polar system for better solubility and elution of the target compound. |
| Neutral Alumina | Ethyl Acetate / Hexanes | None typically needed | 0.3 - 0.5 | Alumina is less acidic, often eliminating the need for a basic modifier. Elution may be faster than on silica. |
| Basic Alumina | Ethyl Acetate / Hexanes | None | 0.3 - 0.5 | Ideal for strongly basic compounds that show strong adsorption even on neutral alumina. |
| C18 Reverse-Phase | Acetonitrile / Water | 0.1% Formic Acid or TFA | k' = 2-10 | For highly polar impurities. The acid protonates the pyridine, improving peak shape. |
| Silica Gel (HILIC) | Acetonitrile / Water | 0.1% Formic Acid | k' = 2-10 | Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for retaining and separating very polar compounds[6]. |
Experimental Protocol: Column Chromatography with Triethylamine-Modified Eluent
-
TLC Analysis:
-
Prepare several eluent systems (e.g., 20% EtOAc/Hexanes, 30% EtOAc/Hexanes, 40% EtOAc/Hexanes).
-
To each, add 0.5-1.0% (v/v) triethylamine.
-
Run TLC plates of your crude material in each system to find the one that gives your product an Rf of approximately 0.3.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column based on the amount of crude material.
-
In a beaker, mix the required amount of silica gel with your chosen eluent (containing TEA) to form a consistent slurry.
-
Pour the slurry into the column and use gentle pressure or tapping to ensure even packing.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and is highly recommended for better band sharpness.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (flash chromatography) to run the column, collecting fractions.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Work-up:
-
Combine the pure fractions containing your product.
-
Evaporate the solvent under reduced pressure. Note that triethylamine is relatively volatile and should be removed during this step. For complete removal, co-evaporation with a solvent like toluene may be necessary.
-
References
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]
-
Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available from: [Link]
- Kumar, M., Kumar, P., & Sharma, D. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
-
Papakyriakou, A., et al. (2022). Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. Molecules, 27(15), 4983. Available from: [Link]
-
Vea, E. B., et al. (2018). Thermal stability and interactions with sedimentary rocks under typical reservoir conditions of selected pyridines investigated as phase partitioning tracers. ResearchGate. Available from: [Link]
- Reddit user discussion. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros.
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Available from: [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
-
D'Auria, M., et al. (2022). Synthesis and Photophysical Study of 3‐(Isoxazol‐5‐yl)Coumarins. ChemistrySelect, 7(19). Available from: [Link]
-
Zhang, J., et al. (2017). Preparation and stability of silica sol/TPGDA dispersions and its application in the UV-curable hybrid coatings for fire protection. ResearchGate. Available from: [Link]
- Reddit user discussion. (2012). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol)
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]
-
Satish, C., & Satyanarayana, T. (2012). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of Pharmaceutical and Biomedical Analysis, 61, 129-135. Available from: [Link]
-
ResearchGate Discussion. (2019). Deactivation of silica gel?. Available from: [Link]
-
ResearchGate Discussion. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Available from: [Link]
-
Soukup, J., & Jandera, P. (2014). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Separations, 1(1), 19-48. Available from: [Link]
- The Royal Society of Chemistry. (2020). Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. RSC Advances, 10, 29013-29020.
-
Römling, R. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America, 27(3). Available from: [Link]
-
SciForum. (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]
-
Shi, D., et al. (2010). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 15(1), 455-463. Available from: [Link]
- Reddit user discussion. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp.
-
Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Available from: [Link]
-
ResearchGate Discussion. (2019). How to choose the best solution for column chromatography?. Available from: [Link]
- Khan, I., et al. (2024). Research Article: Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry.
-
Manelfi, E., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2328–2341. Available from: [Link]
-
Chromatography Today. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available from: [Link]
-
American Chemical Society. (2016). Figure 1. Infrared absorption transition frequencies of pyridine as a function of normalized solvent polarity (ET). Available from: [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Available from: [Link]
-
Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]
-
Igrashkina, I. S., et al. (2023). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Crystals, 13(10), 1481. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2109145-26-6|5-(Piperidin-3-yl)isoxazole|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
Technical Support Center: Efficient Removal of Metal Catalysts from Pyridinylisoxazole Reactions
Welcome to the Technical Support Center for scientists and professionals engaged in the synthesis of pyridinylisoxazole derivatives. The increasing use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, is pivotal in the construction of these valuable heterocyclic scaffolds.[1][2] However, the removal of residual metal catalysts from the final active pharmaceutical ingredient (API) or intermediate is a critical challenge.[3][4]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of metal catalyst removal, ensuring your compounds meet the stringent purity requirements of the pharmaceutical industry.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my pyridinylisoxazole product?
Residual palladium is considered an undesirable impurity in pharmaceutical products due to its potential toxicity.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products.[5][6] Failure to meet these limits can result in batch rejection, project delays, and significant financial loss. Beyond regulatory compliance, residual metals can interfere with downstream reactions and compromise the stability and efficacy of the final compound.
Q2: What are the most common methods for removing palladium catalysts?
The primary methods for palladium removal include:
-
Adsorption: Using solid-supported scavengers (e.g., functionalized silica or polymers) or activated carbon.[3][7]
-
Chromatography: Standard column chromatography can be effective, but may lead to product loss.[8]
-
Extraction: Liquid-liquid extraction with aqueous solutions containing chelating agents.[8][9]
-
Filtration: Simple filtration through agents like Celite® can remove heterogeneous or precipitated palladium species.[8][10]
The choice of method is highly dependent on the specific properties of your pyridinylisoxazole, the reaction solvent, the scale of the reaction, and the nature of the palladium species present.[3]
Q3: What are metal scavengers and how do they work?
Metal scavengers are materials, typically based on silica or polystyrene, that are functionalized with ligands that have a high affinity for metal ions.[11] For palladium, common functional groups include thiols, amines, and phosphines. When the scavenger is mixed with the crude reaction solution, the functional groups chelate the palladium, effectively trapping it on the solid support. The scavenger, along with the bound metal, is then easily removed by filtration.
Q4: How do I accurately measure the amount of residual palladium in my sample?
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace levels of elemental impurities.[2][12] It offers exceptional sensitivity and can detect palladium down to parts-per-billion (ppb) levels. For process development, more accessible techniques like High-Resolution ICP-MS (HR-ICP-MS) can also be used for reliable measurements.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your pyridinylisoxazole product.
Problem 1: High palladium levels remain after standard silica gel chromatography.
-
Potential Cause: The palladium species in your reaction mixture may be relatively non-polar or may co-elute with your product. Palladium can exist in various oxidation states and forms (e.g., Pd(0), Pd(II), colloidal nanoparticles), each with different chromatographic behavior.[3]
-
Recommended Solution: Scavenger Treatment Before Chromatography
-
Rationale: Converting the soluble palladium into a solid-bound form before chromatography ensures it remains at the origin of the column. Thiol-functionalized silica scavengers are particularly effective for a broad range of palladium species.
-
Protocol: Before concentrating the crude reaction mixture for chromatography, add 3-5 equivalents (relative to the initial palladium catalyst) of a thiol-based silica scavenger. Stir the mixture at room temperature or slightly elevated temperatures (40-60 °C) for 4-16 hours.[14] Filter off the scavenger through a pad of Celite®, wash the filter cake with the reaction solvent, and then proceed with your standard chromatographic workup.
-
Problem 2: My metal scavenger is not reducing palladium to the target level (<10 ppm).
-
Potential Cause 1: Incorrect Scavenger Type. The effectiveness of a scavenger is highly system-dependent.[3] The solvent, temperature, and the specific ligands on the palladium can all influence binding efficiency. A scavenger that works well in one reaction may be ineffective in another.
-
Recommended Solution 1: Screen a Panel of Scavengers.
-
Rationale: Different functional groups have varying affinities for palladium in different chemical environments. For pyridinylisoxazoles, which contain nitrogen atoms capable of coordinating to metals, a competitive binding situation can arise.
-
Action: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) and on different supports (silica vs. polymer) to identify the most effective one for your specific product and solvent system.
-
-
Potential Cause 2: Insufficient Scavenger Amount or Contact Time. The binding kinetics can be slow, and the scavenger's capacity may be lower than stated, depending on the conditions.[3]
-
Recommended Solution 2: Optimize Scavenger Loading and Time.
-
Rationale: Increasing the equivalents of the scavenger or extending the stirring time can often improve performance. However, excessive amounts of scavenger can sometimes lead to product loss through non-specific binding.
-
Action: Run small-scale optimization experiments. Start with the recommended 3-5 equivalents and test higher loadings (e.g., 10 eq). Similarly, take time points (e.g., 2h, 8h, 16h) to determine the optimal treatment duration.[15]
-
-
Potential Cause 3: Scavenger Quality. Not all scavengers with the same nominal functional group are created equal. The manufacturing process, polymer backbone, and loading capacity can vary significantly between suppliers, affecting performance.[11]
-
Recommended Solution 3: Use a Reputable Supplier.
-
Rationale: High-quality scavengers from established suppliers generally have more consistent performance and better documentation.[11]
-
Action: Source scavengers from reputable manufacturers and, if possible, request batch-specific loading data.
-
Problem 3: The product degrades or shows yield loss during the scavenging process.
-
Potential Cause: The functional groups on the scavenger (e.g., basic amines) or the reaction conditions (e.g., elevated temperature) may be incompatible with your pyridinylisoxazole derivative.
-
Recommended Solution: Use a More Inert Scavenger or Milder Conditions.
-
Rationale: Thiol-based scavengers are generally less reactive towards organic functional groups than amine-based scavengers. Activated carbon is also a relatively inert and cost-effective option.[3][7]
-
Action: Switch to a thiol-functionalized scavenger or high-purity activated carbon.[7] Perform the scavenging at room temperature, even if it requires a longer contact time. If using activated carbon, be aware that it can sometimes adsorb the product, so a preliminary test on a small scale is crucial to assess potential yield loss.[3]
-
Method Selection and Workflow
Choosing the right palladium removal strategy from the outset can save significant time and resources. The following workflow provides a logical approach to method selection.
Caption: Decision workflow for selecting a palladium removal strategy.
Data Summary: Comparison of Common Scavenging Methods
| Method | Functional Group / Material | Typical Loading (mmol/g) | Pros | Cons |
| Silica Scavengers | Thiol (Mercaptopropyl) | 0.8 - 1.5 | High selectivity, good for various Pd species, mechanically stable.[3] | Higher cost, kinetics can be slow. |
| Polymer Scavengers | Triaminetetraacetic acid (TMT) | 0.5 - 1.0 | High capacity, effective for specific Pd complexes.[3] | Can swell in certain solvents, potential for organic leachables.[11] |
| Activated Carbon | N/A (Graphitic Surface) | N/A | Low cost, effective for decolorization and Pd removal.[3][7] | Non-specific binding can lead to product loss, batch-to-batch variability.[3] |
| Liquid Extraction | Aqueous Cysteine/Thiourea | N/A | Can be effective for specific cases, avoids solid waste. | Requires biphasic system, potential for product partitioning into aqueous layer, may introduce new impurities. |
Detailed Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger
This protocol is a robust starting point for most pyridinylisoxazole purifications.
-
Dissolution: After the initial aqueous workup, ensure your crude product is fully dissolved in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).[14]
-
Scavenger Addition: To the solution, add 4-5 weight equivalents of thiol-functionalized silica scavenger relative to the mass of the palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at 40-50 °C for 8-12 hours. Monitor the reaction by taking small aliquots for ICP-MS analysis if necessary.[14]
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite® (1-2 cm thick) in a sintered glass funnel.[8]
-
Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of your product.[14]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Submit a sample of the purified product for final ICP-MS analysis to confirm the palladium content is below the target threshold.[14]
Protocol 2: Palladium Removal Using Activated Carbon
This method is a cost-effective alternative, particularly suitable for larger-scale operations.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[14]
-
Carbon Addition: Add 0.1 to 0.5 weight equivalents of high-purity activated carbon relative to the mass of your crude product. Note: Start with a lower loading to minimize potential product loss.[3]
-
Stirring: Stir the slurry at 45-55 °C for 2-6 hours. The dark color of the carbon will be present throughout.[3]
-
Filtration: Filter the hot or warm mixture through a pad of Celite® to remove the fine carbon particles. This step is critical and may need to be repeated if the filtrate is not colorless.
-
Washing: Wash the Celite® pad with fresh, hot solvent to recover any adsorbed product.[14]
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[14]
References
-
SpinChem. Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- Google Patents.
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]
-
MDPI. Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. [Link]
-
Biotage. How to Remove Palladium in three easy steps. [Link]
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]
-
ResearchGate. How to remove palladium catalyst from reaction mixture ?. [Link]
-
Amazon Filters. Improving Operator Safety in API Catalyst Recovery. [Link]
- Google Patents. US7084287B2 - Method of removing palladium.
-
ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]
-
ResearchGate. ICP-MS analyses of residual palladium in products 4 and 11. [Link]
-
ResearchGate. Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. [Link]
-
NIH. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. [Link]
-
MDPI. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. [Link]
-
ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]
-
MDPI. Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]
-
ResearchGate. Analysis of palladium by high resolution ICP-MS. [Link]
-
Biotage. Why palladium metal scavengers are not all the same. [Link]
-
Sci-Hub. Novel synthesis of oxadiazoles via palladium catalysis. [Link]
-
Crimson Publishers. Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
-
RSC Publishing. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. spinchem.com [spinchem.com]
Minimizing byproduct formation in nitrile oxide cycloadditions
Technical Support Center: Nitrile Oxide Cycloadditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for nitrile oxide cycloadditions. This powerful [3+2] cycloaddition reaction is a cornerstone for synthesizing five-membered heterocycles like isoxazolines and isoxazoles, which are prevalent motifs in pharmacologically active compounds.[1] However, the high reactivity of the nitrile oxide dipole, while beneficial for the desired transformation, often leads to competing side reactions and the formation of challenging byproducts.
This guide is structured to provide both a fundamental understanding of why these byproducts form and a practical, troubleshooting framework to minimize their impact on your experiments.
Part 1: Frequently Asked Questions - Understanding the Root Causes
This section addresses the fundamental chemistry behind common side reactions. Understanding these pathways is the first step toward rational experimental design.
Q1: What is the most common byproduct in nitrile oxide cycloadditions, and why does it form?
A: The most prevalent byproduct is the furoxan (also known as a 1,2,5-oxadiazole 2-oxide), which is a dimer of the nitrile oxide.[2][3] Nitrile oxides are highly reactive 1,3-dipoles that can react with themselves in the absence of a suitable trapping agent (the dipolarophile).[2] This dimerization is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration. The desired cycloaddition, however, is typically pseudo-first-order (assuming the dipolarophile is in excess). This kinetic difference is the key to controlling the reaction outcome.
Q2: How can I tell if dimerization is the primary issue in my reaction?
A: Dimerization results in a product with a molecular weight exactly double that of your intended nitrile oxide intermediate, minus any leaving groups from the precursor. If your crude reaction analysis (e.g., LC-MS or TLC) shows a major, higher-molecular-weight species alongside unreacted starting material and a low yield of the desired cycloadduct, dimerization is the most likely culprit. The formation of furoxans is particularly rapid for aliphatic nitrile oxides compared to aromatic ones.[2]
Q3: Besides dimerization, what other side reactions should I be aware of?
A:
-
Isomerization to Isocyanates: Especially at elevated temperatures, nitrile oxides, particularly sterically hindered ones, can rearrange to form isocyanates.[4] This pathway consumes the nitrile oxide without producing a dimer, leading to a poor mass balance for cycloaddition products.
-
Formation of 1,4,2,5-Dioxadiazines: This is another type of dimer that can be formed, sometimes catalyzed by specific nucleophiles or Lewis acids.[4][5]
-
Byproducts from the Generation Method: The method used to generate the nitrile oxide can introduce its own set of byproducts. For instance, using strong oxidants or halogenating agents on sensitive substrates can lead to undesired side reactions on the starting material or product.[6]
Q4: My reaction is giving me a mixture of regioisomers. How do I control this?
A: Regioselectivity in 1,3-dipolar cycloadditions is governed by a complex interplay of steric and electronic factors of both the nitrile oxide and the dipolarophile.[7][8] Generally, the reaction is controlled by the frontier molecular orbitals (HOMO-LUMO interactions).
-
For electron-deficient alkenes (e.g., acrylates), the reaction is often controlled by the interaction of the dipole's HOMO with the dipolarophile's LUMO.
-
For electron-rich alkenes, the dipole's LUMO and the dipolarophile's HOMO interaction dominates. Controlling regioselectivity involves modifying these electronic properties. For example, changing the substituents on the dipolarophile can invert the regioselectivity of the addition.[9] In some cases, the use of catalysts can also influence the regiochemical outcome.[10]
Part 2: Troubleshooting Guide - Practical Solutions & Protocols
This section provides a problem-oriented approach to overcoming common experimental hurdles.
Problem 1: Low yield of the desired cycloadduct with significant formation of a high-molecular-weight byproduct (presumed furoxan dimer).
This is the classic dimerization problem. The core strategy is to maintain a low instantaneous concentration of the nitrile oxide, thereby favoring the pseudo-first-order cycloaddition over the second-order dimerization.
Root Cause Analysis: The rate of nitrile oxide generation exceeds the rate of its consumption by the dipolarophile.
Solution A: In Situ Generation & Slow Addition
The most effective strategy is to generate the nitrile oxide in situ (in the reaction vessel) in the presence of the dipolarophile.[2][10] This ensures the dipole is consumed as soon as it is formed. If using a precursor that requires a reagent for activation (e.g., a base for dehydrohalogenation), adding that reagent slowly is critical.
-
Diffusion-Controlled Addition: For base-sensitive reactions, a technique involving the slow diffusion of amine vapors into the reaction mixture can generate the nitrile oxide in trace amounts, effectively suppressing dimerization.[11]
-
Syringe Pump Addition: For larger-scale reactions, using a syringe pump to add the activating reagent (e.g., triethylamine) over several hours ensures a consistently low concentration of the free nitrile oxide.
Solution B: Choice of Generation Method
The method of nitrile oxide generation has a profound impact. Some methods are inherently slower or milder than others.
| Generation Method | Precursor | Reagents | Advantages | Disadvantages & Byproducts |
| Dehydrohalogenation | Hydroximoyl Halide | Triethylamine (Et₃N) or other non-nucleophilic base | Well-established, reliable.[6] | Precursor synthesis required; can be harsh for sensitive substrates. |
| Oxidation of Aldoximes | Aldoxime | N-Chlorosuccinimide (NCS), NaOCl, Oxone/NaCl[12] | Aldoximes are often readily available; mild options exist.[10][12] | Oxidants can react with other functional groups; some methods produce organic byproducts.[6] |
| Mukaiyama Method | Primary Nitroalkane | Phenyl isocyanate, Et₃N | Good for aliphatic nitrile oxides.[6] | Nitroalkane precursors can be difficult to access or unstable.[6] |
| Hypervalent Iodine | Aldoxime | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Mild, effective for in situ generation.[13] | Reagent can be expensive. |
Causality: Methods like the slow addition of a base to a hydroximoyl chloride or the gradual oxidation of an aldoxime are designed to produce the nitrile oxide slowly. This low, steady-state concentration ensures that the probability of a nitrile oxide molecule encountering a dipolarophile is much higher than it encountering another nitrile oxide molecule.
Problem 2: The reaction is clean but the regioselectivity is poor, yielding a mixture of isoxazoline isomers.
Root Cause Analysis: The electronic and steric differentiation between the two ends of the dipolarophile is insufficient to direct the cycloaddition to a single regioisomeric pathway.
Solution A: Modify the Dipolarophile
-
Electronic Bias: Increase the electronic bias of the double or triple bond. Attaching a strong electron-withdrawing group (e.g., ester, sulfone) or an electron-donating group can significantly enhance regioselectivity. The choice depends on the specific electronics of your nitrile oxide.
-
Steric Hindrance: Introducing a bulky substituent near one carbon of the dipolarophile can sterically disfavor one transition state, thereby improving the isomeric ratio. DFT studies have shown that distortion energies required to achieve the transition state play a major role in controlling regioselectivity.[7]
Solution B: Modify the Nitrile Oxide
While often less practical, altering the electronic properties of the nitrile oxide itself (e.g., by changing aromatic substituents from electron-donating to electron-withdrawing) can reverse or enhance regioselectivity by altering the HOMO-LUMO energy gaps.
Part 3: Key Experimental Protocols
Here are detailed, step-by-step protocols for two common and reliable methods for the in situ generation of nitrile oxides.
Protocol 1: In Situ Generation via Oxidation of an Aldoxime with NCS/Pyridine
This method is widely used due to the stability and accessibility of aldoxime precursors.
Materials:
-
Aromatic or Aliphatic Aldoxime (1.0 equiv)
-
Dipolarophile (1.2 - 2.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Pyridine (catalytic to 1.1 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Chloroform (CHCl₃))
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv) and the dipolarophile (1.2 equiv).
-
Dissolve the solids in DCM (approx. 0.1 M concentration relative to the aldoxime).
-
In a separate vial, prepare a solution or slurry of NCS (1.1 equiv) in a small amount of DCM.
-
Begin stirring the solution of the aldoxime and dipolarophile. Add the pyridine (1.1 equiv).
-
Slowly, dropwise (or via syringe pump for best results), add the NCS solution to the reaction mixture at room temperature over 1-2 hours.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete shortly after the addition of NCS is finished.
-
Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Self-Validation & Causality: The slow addition of NCS is crucial. NCS first chlorinates the oxime to form a hydroximoyl chloride intermediate. The pyridine then acts as a base to eliminate HCl, generating the nitrile oxide in situ. By adding the NCS slowly, you control the rate of formation of the hydroximoyl chloride, and subsequently, the nitrile oxide, minimizing its concentration and suppressing dimerization.
Protocol 2: The Mukaiyama Method - Dehydration of a Nitroalkane
This method is particularly useful for generating aliphatic nitrile oxides which are often prone to dimerization.
Materials:
-
Primary Nitroalkane (1.0 equiv)
-
Dipolarophile (1.5 equiv)
-
Phenyl isocyanate (1.5 equiv)
-
Triethylamine (Et₃N) (10 mol%)
-
Anhydrous Toluene or Benzene
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the primary nitroalkane (1.0 equiv), the dipolarophile (1.5 equiv), and anhydrous toluene.
-
Add phenyl isocyanate (1.5 equiv) to the stirred solution.
-
Add a catalytic amount of triethylamine (10 mol%).
-
Heat the reaction mixture to 80 °C. The reaction progress can be monitored by the precipitation of diphenylurea, a byproduct.
-
Monitor the consumption of the nitroalkane by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated diphenylurea.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography.
Self-Validation & Causality: The Mukaiyama reaction dehydrates the nitroalkane to generate the nitrile oxide.[6] Phenyl isocyanate acts as the dehydrating agent, being converted to diphenylurea in the process. The reaction is typically run at elevated temperatures, which can favor the desired cycloaddition. The presence of the dipolarophile from the start is essential to trap the generated nitrile oxide.
Part 4: Visualization & Logic Diagrams
Diagram 1: Competing Reaction Pathways
This diagram illustrates the fundamental kinetic competition between the desired cycloaddition and the undesired dimerization side reaction.
Caption: Kinetic competition between desired cycloaddition and byproduct formation.
Diagram 2: Troubleshooting Decision Tree
This flowchart provides a logical sequence of steps to diagnose and solve common issues in nitrile oxide cycloadditions.
Caption: A decision tree for troubleshooting common cycloaddition problems.
References
- K. B. G. Torssell. (1988). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. VCH Publishers.
-
L. I. Belen'kii. (2008). Nitrile Oxides. In H. Feuer (Ed.), Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis: Novel Strategies in Synthesis, Second Edition. John Wiley & Sons, Inc. [Link]
-
A. Kumar, et al. (2012). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 91-101. [Link]
-
J. J. P. Furlong, et al. (2002). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 4, 3213-3219. [Link]
-
Z. S. Pillai, et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(15), 4983. [Link]
-
S. F. Vasilevsky, et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 26(16), 4984. [Link]
-
M. A. Ciufolini, et al. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539–1542. [Link]
-
S. R. Chemler, et al. (2002). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 4(16), 2801–2803. [Link]
-
J. Zhao, et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(2), 315–319. [Link]
-
K. N. Houk, et al. (2000). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. The Journal of Organic Chemistry, 65(25), 8536–8543. [Link]
-
K. N. Houk, et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]
-
L. R. Domingo, et al. (2019). The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study. New Journal of Chemistry, 43, 1391-1400. [Link]
-
S. H. Lee, et al. (2013). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Organic Letters, 15(21), 5554–5557. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical Dimerization of Aldoximes to Furoxans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rushim.ru [rushim.ru]
- 5. Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Pyridinylisoxazole Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
The pyridinylisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of pyridinylisoxazole derivatives, with a primary focus on their anticancer properties. By synthesizing data from key studies, detailing experimental methodologies, and visualizing critical relationships, this document aims to empower researchers in the rational design of more potent and selective therapeutic agents.
The Pyridinylisoxazole Scaffold: A Versatile Pharmacophore
The hybridization of two key heterocyclic rings, pyridine and isoxazole, gives rise to the pyridinylisoxazole core. This unique combination offers a three-dimensional arrangement of hydrogen bond donors and acceptors, hydrophobic surfaces, and tunable electronic properties, making it an ideal framework for interacting with various biological targets. Isoxazole derivatives are known to exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][2] The pyridine moiety, a common feature in many approved drugs, further enhances the drug-like properties of these molecules, influencing their solubility, metabolic stability, and ability to form key interactions with biological macromolecules.
Structure-Activity Relationship of Pyridinylisoxazole Derivatives as Anticancer Agents
A pivotal study by Yang et al. provides a foundational understanding of the SAR of pyridinylisoxazole derivatives as antiproliferative agents against the human breast cancer cell line, MCF-7.[3] The study systematically explored the impact of substitutions on both the pyridine and the phenyl rings attached to the isoxazole core. The general structure of the investigated compounds is depicted below:
General Structure of Pyridinylisoxazole Derivatives
Caption: General chemical scaffold of pyridinylisoxazole derivatives.
The antiproliferative activities of a series of synthesized pyridinylisoxazole derivatives against the MCF-7 cell line are summarized in the following table. This quantitative data provides a clear basis for understanding the influence of various functional groups on anticancer potency.
Table 1: Antiproliferative Activities of Pyridinylisoxazole Derivatives Against MCF-7 Cancer Cell Line
| Compound | R1 (Substitution on Pyridine) | R2 (Substitution on Phenyl) | IC50 (µM)[3] |
| 1a | H | H | > 50 |
| 1b | H | 4-OCH3 | 25.3 |
| 1c | H | 4-Cl | 15.8 |
| 1d | H | 4-F | 18.2 |
| 1e | H | 3,4-(OCH3)2 | 8.9 |
| 2a | 4-CH3 | H | 45.1 |
| 2b | 4-CH3 | 4-OCH3 | 12.7 |
| 2c | 4-CH3 | 4-Cl | 7.5 |
| 2d | 4-CH3 | 4-F | 9.3 |
| 2e | 4-CH3 | 3,4-(OCH3)2 | 4.2 |
| 3a | 4-Cl | H | 30.2 |
| 3b | 4-Cl | 4-OCH3 | 9.8 |
| 3c | 4-Cl | 4-Cl | 5.1 |
| 3d | 4-Cl | 4-F | 6.8 |
| 3e | 4-Cl | 3,4-(OCH3)2 | 2.9 |
Analysis of Substituent Effects on the Phenyl Ring (R2)
The data clearly indicates that substitution on the phenyl ring at the 5-position of the isoxazole is crucial for anticancer activity.
-
Electron-donating and withdrawing groups enhance activity: The unsubstituted analog (1a ) is inactive (IC50 > 50 µM). However, the introduction of both electron-donating groups like methoxy (1b , 1e ) and electron-withdrawing groups like chloro (1c ) and fluoro (1d ) significantly improves the antiproliferative activity.
-
Dimethoxy substitution is highly favorable: The presence of two methoxy groups at the 3 and 4 positions of the phenyl ring consistently leads to the most potent compounds within each series (1e , 2e , 3e ). This suggests that the electronic and steric properties of the dimethoxy substitution pattern are optimal for interaction with the biological target.
Analysis of Substituent Effects on the Pyridine Ring (R1)
Modifications on the pyridine ring also play a significant role in modulating the anticancer potency.
-
Small electron-donating and electron-withdrawing groups are beneficial: Introducing a methyl group (Series 2 ) or a chloro group (Series 3 ) at the 4-position of the pyridine ring generally leads to a significant increase in activity compared to the unsubstituted analogs (Series 1 ).
-
Chloro substitution on pyridine yields the most potent compounds: Across all phenyl substitution patterns, the 4-chloro-substituted pyridine derivatives (Series 3 ) consistently exhibit the lowest IC50 values, indicating the highest potency. The combination of a 4-chloro substituent on the pyridine ring and a 3,4-dimethoxy substitution on the phenyl ring resulted in the most active compound in the series (3e , IC50 = 2.9 µM).
Caption: SAR trends for anticancer activity of pyridinylisoxazole derivatives.
Comparison with Other Heterocyclic Scaffolds
The potency of pyridinylisoxazole derivatives can be contextualized by comparing them with other heterocyclic systems targeting similar biological pathways. For instance, certain pyrazolopyridine derivatives have shown potent kinase inhibition with IC50 values in the nanomolar range.[1] While the pyridinylisoxazoles in the discussed study exhibit micromolar activity, their novel scaffold presents an opportunity for further optimization to achieve higher potency. The modular nature of their synthesis allows for extensive exploration of the chemical space around the core structure.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental protocols for the synthesis and biological evaluation of pyridinylisoxazole derivatives are essential.
General Synthesis of Pyridinylisoxazole Derivatives
The synthesis of pyridinylisoxazole derivatives is typically achieved through a multi-step process. A representative protocol is outlined below:
Caption: General synthetic workflow for pyridinylisoxazole derivatives.
Step-by-Step Methodology:
-
Synthesis of Pyridine Aldoxime: A solution of the appropriately substituted pyridine carboxaldehyde (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol is refluxed for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the pyridine aldoxime.
-
Synthesis of Hydroximoyl Chloride: To a solution of the pyridine aldoxime (1 eq.) in N,N-dimethylformamide (DMF), N-chlorosuccinimide (NCS) (1.1 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the hydroximoyl chloride can be monitored by TLC.
-
[3+2] Cycloaddition: The hydroximoyl chloride (1 eq.) and a substituted phenylacetylene (1.2 eq.) are dissolved in a suitable solvent such as toluene. Triethylamine (2 eq.) is added, and the mixture is heated to 80-100 °C for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired pyridinylisoxazole derivative.
In Vitro Anticancer Activity Screening: MTT Assay
The antiproliferative activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyridinylisoxazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Future Perspectives and Rational Drug Design
The SAR data presented in this guide provides a clear roadmap for the future design of more potent pyridinylisoxazole-based anticancer agents. Key areas for further exploration include:
-
Exploration of diverse substituents: A broader range of electron-donating and electron-withdrawing groups, as well as heterocyclic rings, should be explored at both the R1 and R2 positions to further refine the SAR.
-
Investigation of different linker strategies: The direct linkage between the pyridine and isoxazole rings can be modified by introducing flexible or rigid linkers to optimize the spatial orientation of the two aromatic systems for enhanced target engagement.
-
Target identification and mechanism of action studies: Elucidating the specific molecular target(s) of the most potent pyridinylisoxazole derivatives will be crucial for understanding their mechanism of action and for guiding further lead optimization.[3] Kinase inhibition assays against a panel of cancer-related kinases would be a logical next step.
-
In vivo efficacy studies: Promising candidates identified from in vitro screening should be advanced to in vivo animal models to evaluate their pharmacokinetic properties, efficacy, and toxicity profiles.
References
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- El-Hawash, S. A. M., Soliman, R., Youssef, A. M., Ragab, H. M. A., Elzahhar, P. A. S., El-Ashmawey, I. M., Abdel Wahab, A. E., & Shaat, I. A. (2014). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. Medicinal Chemistry, 10(5), 466-480.
-
Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. (2019). Molecules, 24(15), 2798. [Link]
-
(A,B): In vitro cytotoxicity assay of anilinopyrimidine derivatives... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 63-69.
- Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. (2015). Journal of the Serbian Chemical Society, 80(5), 659-671.
- Synthesis of New Class of Spirochromanone/Isoxazole/Isoxazoline Derivatives as Potential Antimicrobial Agents. (2024). Chemistry & Biodiversity, e202400472.
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). Molecules, 27(21), 7288. [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). RSC Medicinal Chemistry, 14(5), 940-945. [Link]
-
El-Hawash, S. A. M., et al. (2014). Design, Synthesis and Biological Screening of Some Pyridinylpyrazole and Pyridinylisoxazole Derivatives as Potential Anti-inflammatory, Analgesic, Antipyretic and Antimicrobial Agents. Bentham Science Publishers. [Link]
- Yang, H., Xu, G., Bao, M., Zhang, D., Li, Z., & Pei, Y. (2014). Design and Synthesis of Pyridinylisoxazoles and Their Anticancer Activities. Chemical Journal of Chinese Universities, 35(12), 2584-2592.
- Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. (2022). Chemistry & Biodiversity, 19(12), e202200681.
- Oxazole-Based Compounds As Anticancer Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1794-1811.
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals, 16(2), 228. [Link]
-
Synthesis, anti-inflammatory, antiplatelet and in silico evaluations of (E)-3-(3-(2, 3-dihydro-3-methyl-2-oxo-3H-benzoxazole-6-yl)-1-phenyl-1H-pyrazole-4-yl) … (n.d.). Academia.edu. Retrieved January 27, 2026, from [Link]
- Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. (2025). Journal of Molecular Structure, 1315, 138332.
- Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers. (2025). BenchChem.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 63-69.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(1), 1-20.
- Thiazolyl-pyrazole derivatives as potential antimycobacterial agents. (2022). Journal of the Iranian Chemical Society, 19(10), 4265-4279.
Sources
- 1. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. April 2015 – All About Drugs [allfordrugs.com]
- 4. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole Scaffold: A Comparative Efficacy Analysis of 5-(Pyridin-3-yl)isoxazole in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and safety profiles has led to a profound appreciation for the role of heterocyclic scaffolds. Among these, the isoxazole ring system has emerged as a "privileged structure," a versatile building block capable of interacting with a wide array of biological targets. This guide provides a comprehensive comparison of the efficacy of 5-(Pyridin-3-yl)isoxazole with other prominent heterocycles, offering a deep dive into supporting experimental data, detailed protocols, and the underlying structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful molecular frameworks in their own discovery pipelines.
The Strategic Importance of Heterocycles in Drug Design
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the development of a vast number of pharmaceuticals. Their unique physicochemical properties, including polarity, solubility, and the ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, make them indispensable pharmacophores. The strategic incorporation of heterocycles can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity and selectivity.
The this compound scaffold, which marries the electron-withdrawing nature of the isoxazole ring with the hydrogen-bonding capabilities of the pyridine moiety, has garnered considerable interest for its diverse biological activities.[1] This guide will dissect the efficacy of this specific scaffold in relation to its bioisosteres and other commonly employed heterocyclic systems.
Comparative Efficacy Analysis: this compound vs. Other Heterocycles
The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. In this section, we will compare the efficacy of this compound against its key bioisosteric counterparts—pyrazole, oxazole, and thiazole—across critical therapeutic areas.
Anticancer Activity
The pyridine and azole moieties are independently recognized for their presence in numerous anticancer agents.[2][3] The combination of these two rings in this compound has shown promise in the development of novel anticancer therapeutics.
A study on novel 5-Aryl-3-(pyridine-3-yl)isoxazole hybrids demonstrated their potential as potent anticancer agents, with one derivative showing high activity against the SKMEL human skin cancer cell line.[1] The structure-activity relationship (SAR) analysis of pyridine derivatives has shown that the presence and position of certain substituents, such as methoxy and hydroxyl groups, can enhance their antiproliferative activity.[4]
While direct head-to-head studies are still emerging, a comparative analysis of isoxazole and pyrazole derivatives has revealed that both scaffolds can be tailored to exhibit potent growth inhibitory and in vivo antitumor activity.[5] The choice between these scaffolds often depends on the specific molecular target and the desired binding interactions.
Table 1: Comparative Anticancer Activity of Heterocyclic Scaffolds
| Heterocyclic Scaffold | Example Compound(s) | Target/Cell Line | Reported IC50/Activity | Reference |
| This compound | 5-Aryl-3-(pyridin-3-yl)isoxazole derivative | SKMEL (Skin Cancer) | Highly Active | [1] |
| Pyridinylpyrazole | Pyridinylpyrazole derivative | Panc-1, Caco-2 | Potent against Panc-1 | [6] |
| Isoxazole | Diaryl-isoxazole derivative | Hepatocellular & Breast Cancer | Promising Leads | [5] |
| Pyrazole | Diaryl-pyrazole derivative | Hepatocellular & Breast Cancer | Promising Leads | [5] |
This table provides a summary of reported anticancer activities and is not an exhaustive list. Direct comparisons should be made within the same study under identical experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, making the development of effective anti-inflammatory agents a critical area of research. Both isoxazole and pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]
A significant comparative study of substituted pyridinylpyrazole and pyridinylisoxazole derivatives revealed that compounds from both series exhibited significant anti-inflammatory and analgesic activities.[6] Notably, specific pyridinylisoxazole derivatives showed good COX-2 inhibitory activity with weak inhibition of COX-1, suggesting a favorable safety profile with reduced potential for gastrointestinal side effects.[6]
The anti-inflammatory potential of isoxazole derivatives is often attributed to their ability to mimic the structure of endogenous ligands and interact with key residues in the active sites of inflammatory enzymes.[7] Pyrazoline derivatives, a related class of compounds, have also demonstrated potent anti-inflammatory effects, often exceeding those of their pyrazole counterparts in certain assays.[9]
Table 2: Comparative Anti-inflammatory Activity of Heterocyclic Scaffolds
| Heterocyclic Scaffold | Example Compound(s) | Assay/Target | Key Findings | Reference |
| Pyridinylisoxazole | Substituted pyridinylisoxazole | Formalin-induced paw edema, COX-1/COX-2 inhibition | Significant AI activity, good COX-2 selectivity | [6] |
| Pyridinylpyrazole | Substituted pyridinylpyrazole | Formalin-induced paw edema, COX-1/COX-2 inhibition | Significant AI and analgesic activities | [6] |
| Isoxazole | Novel isoxazole derivatives | Carrageenan-induced rat hind paw edema | Forceful anti-inflammatory and analgesic activities | [7] |
| Pyrazole | Pyrazole derivatives | Inhibition of COX-2 | Significant anti-inflammatory effects | [10] |
This table summarizes key findings from anti-inflammatory studies. The efficacy can vary significantly based on the specific substitutions on the heterocyclic core.
Physicochemical Properties: A Comparative Overview
The therapeutic efficacy of a drug candidate is not solely dependent on its biological activity but also on its physicochemical properties, which govern its pharmacokinetic profile.
Table 3: Comparative Physicochemical Properties of Key Heterocycles
| Property | Isoxazole | Pyrazole | Oxazole | Thiazole | Pyridine |
| pKa (of conjugate acid) | -2.97 | 2.49 | 0.8 | 2.5 | 5.25 |
| Dipole Moment (D) | 2.8 | 2.2 | 1.5 | 1.61 | 2.2 |
| Aromaticity | Moderate | High | Low | High | High |
| Hydrogen Bonding | Acceptor | Donor & Acceptor | Acceptor | Acceptor | Acceptor |
| Metabolic Stability | Generally Stable | Generally Stable | Can be labile | Generally Stable | Generally Stable |
Values are approximate and can vary based on substitution.
The pyridine ring, with its sp2 hybridized nitrogen, is a weak base and can improve the aqueous solubility of a molecule.[11][12][13] Isoxazoles are generally less basic than pyrazoles.[2] The differences in dipole moments and hydrogen bonding capabilities between these heterocycles can significantly impact their interactions with biological targets and their overall pharmacokinetic behavior.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard protocols for assessing the anticancer and anti-inflammatory activities of novel heterocyclic compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogues) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of egg albumin (from fresh hen's egg).
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm. Use diclofenac sodium as a standard drug.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Visualizing the Concepts: Diagrams
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Bioisosteric replacement strategy for efficacy comparison.
Caption: Workflow for in vitro anticancer activity screening.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising framework in the design of novel therapeutic agents, demonstrating significant potential in both anticancer and anti-inflammatory applications. This guide has provided a comparative analysis of its efficacy against other key heterocycles, highlighting the nuanced interplay of physicochemical properties and structure-activity relationships.
While the existing data is encouraging, further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of each heterocyclic system for specific biological targets. The continued exploration of the vast chemical space surrounding these privileged structures, guided by rational design principles and robust experimental validation, will undoubtedly pave the way for the next generation of innovative medicines.
References
-
El-Hawash, S. A. M., Soliman, R., Youssef, A. M., Ragab, H. M. A., Elzahhar, P. A. S., El-Ashmawey, I. M., Abdel Wahab, A. E., & Shaat, I. A. (2013). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. Medicinal Chemistry, 9(7), 967–981. [Link]
-
Fahmy, H., Kassem, E., & El-Sayed, M. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Medicinal Chemistry, 14(3), 296-307. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. Journal of the Iranian Chemical Society, 12(8), 1387-1395. [Link]
-
El-Hawash, S. A. M., et al. (2013). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. Medicinal Chemistry, 9(7), 967-981. [Link]
-
Imidazopyridines (IMPs) have been recognized as a privileged scaffold. (n.d.). In ResearchGate. Retrieved from [Link]
-
Pyrazole, isoxazole, and pyridine anticancer agents. (n.d.). In ResearchGate. Retrieved from [Link]
-
Kim, Y., et al. (2020). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 11(10), 1167-1175. [Link]
-
Khan, I., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4913. [Link]
-
Fadda, A. A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]
-
S. S. S. (2022). Synthesis, Characterization, DFT Study, Molecular Modelling and Biological Evaluation of Novel 5-Aryl-3-(pyridine-3-yl)isoxazole Hybrids as Potent Anticancer Agents with Inhibitory Effect on Skin Cancer. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. [Link]
-
Al-dujaili, L. J. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1-28. [Link]
-
Pérez-Guzmán, L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5824. [Link]
-
Popa, C. V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6284. [Link]
-
Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(12), 1679. [Link]
-
Lee, H., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega, 7(41), 36819–36832. [Link]
-
Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]
-
El-Subbagh, H. I. (2024). A Pioneer Mini-Review and Perspective on Skeletal Editing of Molecules (SKED) as a Modern Tactic in Drug Design and Discovery: The Future Scenarios from a Medicinal Chemist’s Viewpoint. Mini-Reviews in Medicinal Chemistry. [Link]
-
Request PDF on ResearchGate. (n.d.). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpras.com [ijpras.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
In Vivo Validation of 5-(Pyridin-3-yl)isoxazole's Antifungal Effects: A Comparative Guide
In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant mycoses, the isoxazole scaffold has emerged as a promising pharmacophore.[1][2] This guide provides a comprehensive framework for the in vivo validation of a candidate compound, 5-(Pyridin-3-yl)isoxazole, comparing its potential efficacy against established antifungal drugs, fluconazole and amphotericin B. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities in mycology.
Introduction: The Rationale for Novel Isoxazole-Based Antifungals
The global incidence of invasive fungal infections is on the rise, particularly in immunocompromised patient populations.[3] The extensive use and, at times, prophylactic administration of current antifungal agents have led to the emergence of resistant strains, thereby limiting therapeutic options. Azole antifungals, like fluconazole, which inhibit lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway, have been a cornerstone of antifungal therapy.[4] However, resistance to azoles is a growing concern. Polyenes, such as amphotericin B, which bind to ergosterol and disrupt fungal cell membrane integrity, remain a potent option but are associated with significant nephrotoxicity.[5][6]
This landscape necessitates the exploration of new chemical scaffolds. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal properties.[1][2] Their mechanism of action can be multifaceted, with some derivatives also targeting ergosterol biosynthesis.[4] The specific compound, this compound, incorporates a pyridine moiety, which may enhance its pharmacokinetic properties and target engagement. This guide outlines a robust preclinical in vivo strategy to ascertain its therapeutic potential.
Comparative Agents: Benchmarking Against the Gold Standard
To establish the therapeutic index and efficacy of this compound, direct comparison with clinically relevant antifungal agents is crucial.
-
Fluconazole: A widely used triazole antifungal with a well-characterized safety and efficacy profile against many Candida species.[7][8][9][10] It serves as a benchmark for orally bioavailable antifungal agents.
-
Amphotericin B: A polyene macrolide that is one of the most effective broad-spectrum antifungal drugs.[11][12] Despite its toxicity, it is often used for severe, life-threatening fungal infections and serves as a positive control for potent antifungal activity.[5]
Experimental Framework: A Murine Model of Systemic Candidiasis
A murine model of systemic candidiasis is a well-established and reproducible model for evaluating the in vivo efficacy of antifungal compounds.[13][14][15][16] This model mimics human disseminated candidiasis, a severe and often fatal infection.
Experimental Workflow
Caption: Workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
Animal Model and Husbandry
-
Species: Male BALB/c mice, 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free facility with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least 7 days before the start of the experiment.
Immunosuppression (Optional)
For a more stringent model, mice can be immunosuppressed to mimic the condition of at-risk patients.
-
Agent: Cyclophosphamide.
-
Dosage: 150 mg/kg administered intraperitoneally on day -4 and 100 mg/kg on day -1 relative to infection.
Fungal Strain and Inoculum Preparation
-
Strain: Candida albicans SC5314, a well-characterized and virulent strain.
-
Culture: Grown on Sabouraud Dextrose Agar (SDA) for 24 hours at 30°C.
-
Inoculum: A single colony is inoculated into Sabouraud Dextrose Broth (SDB) and incubated for 18 hours at 30°C with shaking. Yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer. The final concentration is adjusted to 5 x 10^5 cells/mL in PBS.
Infection and Treatment
-
Infection: Mice are infected via the lateral tail vein with 0.1 mL of the fungal suspension (5 x 10^4 cells/mouse).
-
Treatment Groups:
-
Vehicle control (e.g., 5% DMSO in saline, administered orally or intraperitoneally depending on the test compound's formulation).
-
This compound (e.g., 5, 10, and 20 mg/kg, administered orally or intraperitoneally once daily for 7 days, starting 2 hours post-infection).
-
Fluconazole (e.g., 10 mg/kg, administered orally once daily for 7 days).
-
Amphotericin B (e.g., 1 mg/kg, administered intraperitoneally once daily for 7 days).
-
Endpoint Evaluation and Data Analysis
Survival Study
-
Monitoring: Mice are monitored daily for 21 days for signs of morbidity and mortality.
-
Analysis: Survival data are plotted as Kaplan-Meier curves and analyzed using the log-rank (Mantel-Cox) test.
Fungal Burden in Organs
-
Procedure: On day 2 post-infection, a subset of mice from each group (n=5) is euthanized. Kidneys are aseptically removed, weighed, and homogenized in sterile PBS.
-
Quantification: Serial dilutions of the homogenates are plated on SDA containing antibiotics to inhibit bacterial growth. Plates are incubated at 37°C for 24-48 hours, and colony-forming units (CFU) are counted.
-
Analysis: Fungal burden is expressed as log10 CFU per gram of tissue. Statistical analysis is performed using a one-way ANOVA with Dunnett's multiple comparisons test.
Histopathology
-
Procedure: A portion of the kidney tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Periodic acid-Schiff (PAS) to visualize fungal elements.
-
Analysis: Sections are examined microscopically for the presence of yeast and hyphae, as well as for signs of inflammation and tissue damage.
Expected Outcomes and Comparative Data Presentation
The following tables provide a template for presenting the expected comparative data.
Table 1: Comparative Survival Rates in a Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Route of Administration | 21-Day Survival Rate (%) |
| Vehicle Control | - | PO/IP | 0 |
| This compound | 5 | PO/IP | Expected Data |
| This compound | 10 | PO/IP | Expected Data |
| This compound | 20 | PO/IP | Expected Data |
| Fluconazole | 10 | PO | 80-100 |
| Amphotericin B | 1 | IP | 90-100 |
Table 2: Comparative Fungal Burden in Kidneys (Day 2 Post-Infection)
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Kidney (± SD) |
| Vehicle Control | - | 6.5 ± 0.5 |
| This compound | 5 | Expected Data |
| This compound | 10 | Expected Data |
| This compound | 20 | Expected Data |
| Fluconazole | 10 | < 3.0 |
| Amphotericin B | 1 | < 2.0 |
Mechanistic Insights: Proposed Antifungal Action
Caption: Proposed mechanism of action for this compound.
Based on the known activity of other azole and isoxazole-containing antifungals, it is hypothesized that this compound may inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound as a potential antifungal agent. The successful demonstration of its efficacy in a murine model of systemic candidiasis, with a favorable comparison to fluconazole and amphotericin B, would strongly support its further preclinical and clinical development. Subsequent studies should focus on elucidating its precise mechanism of action, expanding its activity profile against a broader range of fungal pathogens, and conducting detailed pharmacokinetic and toxicological assessments. The quest for novel antifungals is paramount, and systematic evaluations, as outlined here, are the cornerstone of translating promising chemical entities into clinically effective therapies.
References
-
Experimental In Vivo Models of Candidiasis. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Novel Isoxazole-Based Antifungal Drug Candidates. (2024). MDPI. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1 H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2024). PubMed. Retrieved January 27, 2026, from [Link]
-
In vitro infection models to study fungal–host interactions. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Animal Models for Candidiasis. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Systemic Candidiasis in Mice: New Insights From an Old Model. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. (n.d.). ASM Journals. Retrieved January 27, 2026, from [Link]
-
In Vitro and In Vivo Exposure-Effect Relationship of Liposomal Amphotericin B against Aspergillus fumigatus. (2019). ASM Journals. Retrieved January 27, 2026, from [Link]
-
Fluconazole-Resistant Vulvovaginal Candidosis: An Update on Current Management. (2024). MDPI. Retrieved January 27, 2026, from [Link]
-
In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (n.d.). PLOS ONE. Retrieved January 27, 2026, from [Link]
-
In Vivo Efficacy of Liposomal Amphotericin B against Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates in Two Different Immunosuppression Models of Invasive Aspergillosis. (2017). PubMed. Retrieved January 27, 2026, from [Link]
-
The contribution of mouse models to our understanding of systemic candidiasis. (n.d.). Oxford Academic. Retrieved January 27, 2026, from [Link]
-
Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
In Vitro or In Vivo Models, the Next Frontier for Unraveling Interactions between Malassezia spp. and Hosts. How Much Do We Know?. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Bronchoscopic instillation of amphotericin B is a safe and effective measure to treat pulmonary mycosis. (2023). Frontiers. Retrieved January 27, 2026, from [Link]
-
SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. (n.d.). Retrieved January 27, 2026, from [Link]
-
IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber. Retrieved January 27, 2026, from [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]
-
In vitro infection models to study fungal-host interactions. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Fluconazole for the management of invasive candidiasis: where do we stand after 15 years?. (n.d.). Retrieved January 27, 2026, from [Link]
-
Single-Dose Pharmacodynamics of Amphotericin B against Aspergillus Species in an In Vitro Pharmacokinetic/Pharmacodynamic Model. (n.d.). ASM Journals. Retrieved January 27, 2026, from [Link]
-
Fluconazole treatment of Candida albicans infection in mice: does in vitro susceptibility predict in vivo response?. (n.d.). ASM Journals. Retrieved January 27, 2026, from [Link]
-
In Vivo Synergy of Amphotericin B plus Posaconazole in Murine Aspergillosis. (n.d.). ASM Journals. Retrieved January 27, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1 H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Bronchoscopic instillation of amphotericin B is a safe and effective measure to treat pulmonary mycosis [frontiersin.org]
- 7. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. niaid.nih.gov [niaid.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Pyridin-3-yl)isoxazole
The causality behind these procedures is rooted in the potential hazards associated with the isoxazole and pyridine functional groups. Isoxazole derivatives can exhibit toxicological properties, while pyridine-containing compounds are often flammable and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] Therefore, a cautious and systematic approach to disposal is essential.
Hazard Identification and Risk Assessment
Prior to handling 5-(Pyridin-3-yl)isoxazole, a thorough risk assessment is crucial. The primary hazards are inferred from the structural components:
-
Isoxazole Moiety: Compounds in this class can be skin and eye irritants and may be harmful if ingested.[2][4] Some isoxazole derivatives have been noted to cause allergic skin reactions.[5][6]
-
Pyridine Ring: Pyridine itself is a flammable liquid with a low flash point and is harmful by all routes of exposure.[1] It is also incompatible with strong oxidizing agents and acids.
Therefore, this compound should be treated as a flammable, toxic, and potentially sensitizing chemical .
Personal Protective Equipment (PPE)
To mitigate the risks identified, the following PPE is mandatory when handling this compound in any form (solid, solution, or waste):
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved if handling concentrated solutions. | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and airborne particles. |
| Lab Coat | Flame-resistant, fully buttoned. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of dust or vapors.[1] |
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the compound or its solvent is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep the material to avoid raising dust.
-
Neutralize (if applicable): Due to the basic nature of the pyridine ring, a dilute solution of a weak acid (e.g., citric acid) can be used to neutralize the spill area after the bulk material has been removed. However, this should be done with caution and only by trained personnel.
-
Collect Waste: Carefully place all contaminated materials (absorbent, sweeping dust, used PPE) into a designated, sealable, and properly labeled hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Disposal Procedures for this compound Waste
All waste containing this compound must be treated as hazardous chemical waste.[7][8] Under no circumstances should this material be disposed of down the drain or in regular trash.[8]
Waste Segregation and Collection:
-
Solid Waste: Collect pure compound, contaminated spatulas, weighing paper, and other solid materials in a clearly labeled, sealed container. The label should read "Hazardous Waste: this compound, Solid" and include the date.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and compatible waste container.[1] If dissolved in a flammable solvent, it must be stored in a flammable waste container. The container should be labeled "Hazardous Waste: this compound in [Solvent Name]" and dated.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound should be placed in a puncture-proof sharps container designated for chemical waste.
-
Empty Containers: "Empty" containers that held the pure compound should be triple-rinsed with a suitable solvent.[9][10] The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[10]
Decision-Making Flowchart for Disposal
The following diagram illustrates the logical steps for the proper disposal of waste generated from work with this compound.
Caption: Disposal decision workflow for this compound waste.
Storage of Chemical Waste
Designate a specific, well-ventilated area in the laboratory as a "Satellite Accumulation Area" for hazardous waste.[11] Ensure all waste containers are tightly sealed and stored away from incompatible materials, such as strong acids and oxidizers.[1]
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety office.[4][12] Do not attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and equipped to do so under an approved protocol.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that our pursuit of scientific advancement does not come at the cost of personal safety or environmental integrity.
References
-
MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
Wiley Online Library. (2026, January 25). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Retrieved from [Link]
-
Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Pyridinyl)-5-isoxazolemethanol. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
CPAChem. (2020, January 28). Safety data sheet. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cpachem.com [cpachem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. otago.ac.nz [otago.ac.nz]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
